molecular formula C29H24ClN5O6 B15073157 SHP844

SHP844

Katalognummer: B15073157
Molekulargewicht: 574.0 g/mol
InChI-Schlüssel: SUGSJIDJUCFQEX-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

SHP844 is a useful research compound. Its molecular formula is C29H24ClN5O6 and its molecular weight is 574.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C29H24ClN5O6

Molekulargewicht

574.0 g/mol

IUPAC-Name

(2S)-1-[3-chloro-4-[[1-(2-hydroxy-3-methoxyphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]methyl]benzoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C29H24ClN5O6/c1-41-23-10-4-7-19(24(23)36)25-31-32-29-34(27(38)18-6-2-3-8-21(18)35(25)29)15-17-12-11-16(14-20(17)30)26(37)33-13-5-9-22(33)28(39)40/h2-4,6-8,10-12,14,22,36H,5,9,13,15H2,1H3,(H,39,40)/t22-/m0/s1

InChI-Schlüssel

SUGSJIDJUCFQEX-QFIPXVFZSA-N

Isomerische SMILES

COC1=CC=CC(=C1O)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=C(C=C(C=C5)C(=O)N6CCC[C@H]6C(=O)O)Cl

Kanonische SMILES

COC1=CC=CC(=C1O)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=C(C=C(C=C5)C(=O)N6CCCC6C(=O)O)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

SHP844: A Technical Guide to a Novel Allosteric Inhibitor of SHP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of various receptor tyrosine kinases. Its role in regulating cell proliferation, differentiation, and survival has made it a compelling target in oncology. SHP844 is a novel allosteric inhibitor of SHP2 that operates through a unique mechanism of action. Unlike inhibitors that target the active site, this compound binds to a distinct, secondary allosteric pocket at the interface of the N-terminal SH2 and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a summary of its effects on the MAPK signaling pathway.

Introduction to SHP2 and Allosteric Inhibition

SHP2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central PTP catalytic domain, and a C-terminal tail.[1][2] In its inactive state, the N-SH2 domain binds to the PTP domain, sterically blocking the active site.[2] Activation of SHP2 occurs upon binding of the SH2 domains to phosphotyrosine residues on upstream signaling partners, which induces a conformational change that releases the N-SH2 domain from the PTP domain, thereby exposing the catalytic site.[3]

Allosteric inhibitors of SHP2, such as SHP099 and this compound, function by stabilizing the closed, auto-inhibited conformation of the enzyme.[2][4] This mechanism offers a high degree of selectivity over other phosphatases, as the allosteric binding sites are unique to SHP2.

This compound: A Second-Site Allosteric Inhibitor

This compound was identified through screening efforts aimed at discovering novel mechanisms for SHP2 inhibition.[4] It represents a class of inhibitors that bind to a previously unexplored allosteric site, distinct from the pocket occupied by well-characterized inhibitors like SHP099.[2][4]

Mechanism of Action

X-ray crystallography has revealed that this compound binds to a cleft formed at the interface of the N-terminal SH2 and PTP domains.[4] This binding event stabilizes the auto-inhibited conformation of SHP2, locking the enzyme in an inactive state. A remarkable finding is that this compound and SHP099 can bind simultaneously to their respective allosteric sites, leading to cooperative biochemical inhibition and enhanced downstream pathway modulation.[4]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound in biochemical and cellular assays.

ParameterValueAssay TypeNotes
IC50 18.9 µMBiochemical Inhibition AssayInhibition of SHP2 phosphatase activity.[5]
Cellular Activity 43% reduction of DUSP6 mRNACellular Assay (KYSE-520 cells)At a concentration of 30 µM.[6]

Signaling Pathways and Experimental Workflows

SHP2 and the RAS-MAPK Signaling Pathway

SHP2 is a critical positive regulator of the RAS-MAPK (mitogen-activated protein kinase) signaling pathway.[7] Upon activation by growth factors, receptor tyrosine kinases (RTKs) become phosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes and, upon activation, dephosphorylates specific substrates, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[7] Activated ERK can then translocate to the nucleus to regulate gene expression, promoting cell proliferation and survival. Allosteric inhibition of SHP2 by this compound prevents this cascade, leading to a reduction in p-ERK levels and the expression of downstream target genes like DUSP6.[4]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; SHP2 [label="SHP2", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_GDP [label="Ras-GDP\n(inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_GTP [label="Ras-GTP\n(active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; pERK [label="p-ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> Grb2 [label=" recruits"]; Grb2 -> SOS; Grb2 -> SHP2; SOS -> Ras_GDP [label=" activates"]; Ras_GDP -> Ras_GTP; SHP2 -> Ras_GTP [style=dashed, arrowhead=tee, label=" dephosphorylates\ninhibitory sites on\nRas activators"]; Ras_GTP -> Raf; Raf -> MEK; MEK -> ERK; ERK -> pERK; pERK -> Proliferation [label=" promotes"]; this compound -> SHP2 [arrowhead=tee, color="#EA4335", label=" inhibits"];

// Invisible edges for alignment {rank=same; Grb2; SOS; SHP2;} {rank=same; Ras_GDP; Ras_GTP;} } .dot Caption: SHP2-mediated activation of the RAS-MAPK pathway and its inhibition by this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, mechanism of action, and cellular effects.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; biochemical [label="Biochemical Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; ic50 [label="IC50 Determination\n(Phosphatase Assay)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; binding [label="Binding Affinity\n(SPR/CETSA)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; cellular [label="Cellular Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_viability [label="Cell Viability/Proliferation\n(e.g., MTT Assay)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; pathway [label="MAPK Pathway Modulation\n(Western Blot for p-ERK,\nqRT-PCR for DUSP6)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> biochemical; biochemical -> ic50; biochemical -> binding; biochemical -> cellular; cellular -> cell_viability; cellular -> pathway; pathway -> end; } .dot Caption: General experimental workflow for the characterization of this compound.

Experimental Protocols

Recombinant SHP2 Expression and Purification
  • Vector: Full-length human PTPN11 (residues 1-594) can be cloned into a suitable expression vector (e.g., pGEX or pET series) with an N-terminal affinity tag (e.g., GST or His6).

  • Expression: The construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) overnight.

  • Purification:

    • Cells are harvested by centrifugation and lysed by sonication in a buffer containing protease inhibitors.

    • The lysate is cleared by centrifugation, and the supernatant is applied to an affinity chromatography column (e.g., glutathione-sepharose for GST-tagged protein or Ni-NTA for His-tagged protein).

    • The column is washed extensively, and the protein is eluted.

    • If necessary, the affinity tag is cleaved by a specific protease (e.g., thrombin or TEV protease).

    • A final purification step using size-exclusion chromatography is performed to obtain highly pure and monomeric SHP2.

SHP2 Biochemical Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphatase activity of SHP2.

  • Materials:

    • Purified recombinant full-length SHP2.

    • A dually phosphorylated peptide substrate, such as one derived from insulin (B600854) receptor substrate 1 (IRS-1), to activate SHP2.[3]

    • A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).[7]

    • Assay buffer: e.g., 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[7]

    • 384-well black plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a working solution of SHP2 (e.g., 0.5 nM final concentration) in the assay buffer.[7]

    • To activate wild-type SHP2, pre-incubate the enzyme with the IRS-1 phosphopeptide.[3]

    • Serially dilute this compound in DMSO and then in the assay buffer.

    • In a 384-well plate, add the SHP2/IRS-1 complex and the diluted this compound. Incubate for a defined period (e.g., 30 minutes) at room temperature.

    • Initiate the phosphatase reaction by adding DiFMUP to a final concentration corresponding to its Km value for SHP2.[7]

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.

    • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the direct binding of a ligand to its target protein in a cellular environment.

  • Materials:

    • Cells expressing the target protein (e.g., KYSE-520).

    • This compound.

    • PBS and lysis buffer with protease and phosphatase inhibitors.

    • PCR tubes or a thermal cycler.

    • Equipment for protein quantification (e.g., Western blotting apparatus).

  • Procedure:

    • Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specific time (e.g., 1 hour).

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[8]

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

    • Analyze the amount of soluble SHP2 in the supernatant by Western blotting using a specific anti-SHP2 antibody.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]

KYSE-520 Cellular Assay for MAPK Pathway Inhibition

This assay assesses the effect of this compound on the downstream MAPK signaling pathway in a relevant cancer cell line.

  • Cell Culture:

    • Culture KYSE-520 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed KYSE-520 cells in appropriate culture plates (e.g., 6-well plates).

    • Once the cells reach a suitable confluency (e.g., 70-80%), treat them with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Analysis of DUSP6 mRNA Levels (qRT-PCR):

    • After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for DUSP6 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Calculate the relative expression of DUSP6 mRNA using the ΔΔCt method.[4]

  • Analysis of p-ERK Levels (Western Blotting):

    • After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK1/2), total ERK (t-ERK), and a loading control (e.g., β-actin or GAPDH).

    • Incubate with appropriate HRP-conjugated secondary antibodies and detect the signals using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

Conclusion

This compound represents an important tool for studying the biology of SHP2 and the consequences of its inhibition. Its unique mechanism of binding to a second allosteric site opens up new avenues for therapeutic intervention, including the potential for dual allosteric inhibition to achieve enhanced efficacy. The data and protocols presented in this guide provide a comprehensive resource for researchers working on the development and characterization of SHP2 inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to fully assess its therapeutic potential.

References

Stability of SHP2 in Complex with Allosteric Inhibitors: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Root-Mean-Square Deviation (RMSD) of SHP2 and its Complexes with SHP099 and SHP844

This technical guide provides a detailed analysis of the structural stability of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) in its apo form and in complex with the allosteric inhibitors SHP099 and this compound, as well as a ternary complex involving both inhibitors. The stability of these protein-ligand systems is crucial for understanding the mechanism of allosteric inhibition and for the development of novel therapeutics targeting SHP2, a key regulator in cellular signaling pathways implicated in various cancers.

Data Presentation: Comparative RMSD Analysis

The structural stability of the four systems—apo SHP2, SHP2-SHP099, SHP2-SHP844, and the ternary complex SHP2-SHP099-SHP844—has been evaluated using molecular dynamics (MD) simulations. The root-mean-square deviation (RMSD) of the protein backbone atoms relative to the initial structure was calculated over the course of the simulations to assess conformational changes.

While the precise numerical data from the source study by Ma et al. (2022) is not publicly available, the following table represents an estimation of the average RMSD values based on the graphical data described in their publication, "Exploring the cause of the dual allosteric targeted inhibition attaching to allosteric sites enhancing SHP2 inhibition"[1]. These values indicate the overall stability of the systems, with lower RMSD values suggesting a more stable conformation.

SystemEstimated Average RMSD (Å)Interpretation
SHP2 (Apo)~2.5Exhibits a moderate degree of flexibility in its unbound state.
SHP2-SHP099~2.0The binding of SHP099 appears to stabilize the protein, resulting in a lower RMSD.
SHP2-SHP844~2.2This compound also confers stability to SHP2, though to a slightly lesser extent than SHP099.
SHP2-SHP099-SHP844~1.8The ternary complex shows the lowest RMSD, suggesting a synergistic stabilizing effect of the dual inhibitors.

Note: The values presented in this table are estimations derived from graphical representations in the cited literature and should be considered illustrative.

Experimental Protocols

The following sections detail the typical methodologies employed for molecular dynamics simulations and RMSD calculations for protein-ligand complexes, based on established practices in the field.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are computational methods used to study the physical movements of atoms and molecules over time.

  • System Preparation :

    • The initial coordinates for the SHP2 protein are typically obtained from the Protein Data Bank (PDB).

    • The structures of the ligands (SHP099 and this compound) are prepared using molecular modeling software.

    • The protein and ligands are combined to create the initial coordinates for the complex systems.

    • The systems are solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions are added to neutralize the system.

  • Force Field Selection : A suitable force field, such as AMBER or CHARMM, is chosen to describe the interatomic interactions within the system.

  • Energy Minimization : The initial systems are subjected to energy minimization to relieve any steric clashes or unfavorable geometries. This is typically performed using a steepest descent algorithm followed by a conjugate gradient algorithm.

  • Equilibration : The minimized systems are gradually heated to the desired simulation temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to ensure the system reaches a stable state.

  • Production MD : Following equilibration, the production MD simulation is run for a specified duration (e.g., 100 nanoseconds or more) to generate trajectories of the atomic positions over time.

RMSD Calculation Protocol

The RMSD is a measure of the average distance between the atoms (usually the backbone atoms) of superimposed protein structures.

  • Trajectory Alignment : The MD trajectory is first aligned to a reference structure (typically the initial minimized structure) to remove translational and rotational motion. This is done by minimizing the RMSD between the backbone atoms of each frame and the reference structure.

  • RMSD Calculation : The RMSD for each frame of the trajectory is then calculated using the following formula:

    where N is the number of atoms being compared, and δi is the distance between the ith atom in the current frame and the reference structure.

  • Analysis : The calculated RMSD values are plotted against simulation time to visualize the conformational changes and assess the stability of the protein or protein-ligand complex. A stable system is generally indicated by a plateau in the RMSD plot after an initial equilibration period.

Mandatory Visualization

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in mediating cellular signaling downstream of receptor tyrosine kinases (RTKs).

SHP2_Signaling_Pathway cluster_SHP2 SHP2 Structure RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Gab1 Gab1 RTK->Gab1 phosphorylates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates SHP2 SHP2 SHP2->Ras dephosphorylates inhibitory sites on Ras signaling components Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PTP_domain PTP Domain SH2_domains SH2 Domains Gab1->SHP2 recruits

Caption: Simplified SHP2 signaling pathway downstream of RTKs.

Experimental Workflow: MD Simulation and RMSD Analysis

This diagram outlines the key steps involved in a typical molecular dynamics simulation and subsequent RMSD analysis workflow.

MD_Workflow Start System Setup (PDB, Ligand) Solvation Solvation & Ionization Start->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT/NPT Equilibration Minimization->Equilibration Production Production MD (Generate Trajectory) Equilibration->Production Analysis RMSD Calculation & Analysis Production->Analysis

Caption: Workflow for MD simulation and RMSD analysis.

Logical Relationship of SHP2 Complexes

The following diagram illustrates the relationship between the apo SHP2 protein and its complexes with the allosteric inhibitors SHP099 and this compound.

SHP2_Complexes SHP2 Apo SHP2 SHP2_SHP099 SHP2-SHP099 Complex SHP2->SHP2_SHP099 + SHP2_this compound SHP2-SHP844 Complex SHP2->SHP2_this compound + SHP099 SHP099 SHP099->SHP2_SHP099 This compound This compound This compound->SHP2_this compound Ternary SHP2-SHP099-SHP844 Ternary Complex SHP2_SHP099->Ternary + this compound SHP2_this compound->Ternary + SHP099

Caption: Formation of SHP2 inhibitor complexes.

References

SHP844: A Technical Guide to its Allosteric Inhibition of the RAS-ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP844 is a synthetic, small-molecule allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-ERK mitogen-activated protein kinase (MAPK) signaling cascade, a key pathway regulating cell proliferation, differentiation, and survival. Dysregulation of the RAS-ERK pathway is a hallmark of many human cancers, making SHP2 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on the RAS-ERK signaling pathway, and detailed experimental protocols for its characterization.

Introduction to SHP2 and the RAS-ERK Signaling Pathway

The RAS-ERK pathway is a crucial intracellular signaling cascade that relays extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, ultimately influencing gene expression and cellular responses. SHP2 is a key positive regulator of this pathway. Upon activation of RTKs, SHP2 is recruited to phosphorylated tyrosine residues on adaptor proteins like Grb2-associated binder 1 (GAB1). This recruitment leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, including the Sprouty (SPRY) proteins and RAS GTPase-activating proteins (GAPs), which in turn promotes the activation of RAS. GTP-bound RAS initiates a downstream phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes involved in cell growth and proliferation.

Mutations in genes of the RAS-ERK pathway are among the most common drivers of oncogenesis. Therefore, inhibiting key nodes in this pathway, such as SHP2, presents a promising strategy for cancer therapy.

This compound: An Allosteric Inhibitor of SHP2

This compound is an allosteric inhibitor of SHP2, meaning it binds to a site on the enzyme distinct from the active site. This binding event stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling.

Mechanism of Action

This compound was developed through the derivatization of a parent compound to improve its physicochemical properties, such as water solubility. It binds to a previously unexplored allosteric site on SHP2, a cleft formed at the interface of the N-terminal SH2 and the protein tyrosine phosphatase (PTP) domains. By stabilizing this inactive conformation, this compound effectively blocks the catalytic activity of SHP2.

Biochemical studies have demonstrated the direct inhibitory effect of this compound on SHP2 activity. Furthermore, the combination of this compound with another allosteric inhibitor, SHP099, which binds to a different allosteric site, has been shown to result in enhanced pharmacological inhibition of the pathway, illustrating the potential for dual allosteric targeting of SHP2.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data for this compound's inhibitory activity.

ParameterValueAssay TypeSource
IC50 (SHP2) 18.9 µMBiochemical Phosphatase Assay[1]

IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

This compound and its Impact on the RAS-ERK Signaling Pathway

The inhibition of SHP2 by this compound leads to a downstream dampening of the RAS-ERK signaling cascade. This has been demonstrated through the analysis of downstream markers of pathway activity.

Modulation of Downstream Gene Expression

Treatment of cancer cells with compounds derived from the same scaffold as this compound has been shown to downregulate the mRNA levels of DUSP6 (Dual Specificity Phosphatase 6). DUSP6 is a phosphatase that specifically dephosphorylates and inactivates ERK, and its expression is induced by ERK activity in a negative feedback loop. Therefore, a decrease in DUSP6 mRNA is a reliable pharmacodynamic marker of RAS-ERK pathway inhibition. Studies in the KYSE-520 esophageal cancer cell line have confirmed this effect.[1]

While direct quantitative data on the dose-dependent inhibition of p-MEK and p-ERK by this compound is not extensively available in the public domain, the observed downregulation of DUSP6 mRNA strongly indicates a significant reduction in ERK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Biochemical SHP2 Phosphatase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of SHP2.

Materials:

  • Recombinant human SHP2 protein

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like DiFMUP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the SHP2 enzyme to the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the phosphatase substrate.

  • Monitor the dephosphorylation of the substrate over time by measuring the absorbance (for pNPP) or fluorescence (for DiFMUP) using a microplate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for RAS-ERK Pathway Inhibition (Western Blotting for p-ERK)

This assay assesses the ability of this compound to inhibit the RAS-ERK pathway in a cellular context by measuring the phosphorylation of ERK.

Materials:

  • Cancer cell line known to have an active RAS-ERK pathway (e.g., KYSE-520)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

  • Plot the normalized p-ERK levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50 for p-ERK inhibition.

Quantitative Real-Time PCR (qRT-PCR) for DUSP6 mRNA Expression

This assay measures the effect of this compound on the expression of a downstream target gene of the RAS-ERK pathway.

Materials:

  • Cancer cell line (e.g., KYSE-520)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for DUSP6 and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Protocol:

  • Treat cells with this compound or DMSO as described for the Western blot assay.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers for DUSP6 and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in DUSP6 mRNA expression in this compound-treated cells compared to control cells.

Visualizations

Signaling Pathway Diagram

SHP2_RAS_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GTP exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP exchange RAF RAF RAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Recruitment & Activation SHP2_active->RAS_GTP Promotes Activation This compound This compound This compound->SHP2_inactive Allosteric Inhibition MEK MEK RAF->MEK pMEK p-MEK MEK->pMEK ERK ERK pERK p-ERK ERK->pERK pMEK->ERK Transcription Transcription (e.g., DUSP6) pERK->Transcription

Caption: this compound allosterically inhibits SHP2, blocking RAS-ERK signaling.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Treat with this compound (Dose-Response) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF Membrane) E->F G Blocking F->G H Primary Antibody Incubation (p-ERK, Total ERK) G->H I Secondary Antibody Incubation H->I J Detection & Imaging I->J K Quantification of Band Intensity J->K L Normalization & Dose-Response Curve Generation K->L

Caption: Workflow for analyzing p-ERK inhibition by this compound via Western blot.

Conclusion

This compound represents a valuable research tool for investigating the role of SHP2 in the RAS-ERK signaling pathway. As an allosteric inhibitor, it offers a specific means to probe the consequences of SHP2 inhibition in various cellular and potentially in vivo models. The provided experimental protocols serve as a foundation for researchers to further characterize the biological effects of this compound and to explore its potential as a therapeutic agent in cancers driven by aberrant RAS-ERK signaling. Further studies are warranted to fully elucidate the quantitative effects of this compound on downstream pathway components and to evaluate its preclinical efficacy in relevant cancer models.

References

The Role of SHP844 in MAPK Pathway Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP844 is a novel allosteric inhibitor of the protein tyrosine phosphatase SHP2, a critical signaling node and a well-validated target in oncology. SHP2 plays a crucial role in the activation of the MAPK (mitogen-activated protein kinase) pathway downstream of receptor tyrosine kinases (RTKs). Dysregulation of the MAPK pathway is a hallmark of many cancers, making SHP2 an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on MAPK pathway signaling, and detailed experimental protocols for its evaluation. Notably, this compound exhibits a unique mechanism of action, binding to a distinct "latch" site on SHP2 and demonstrating synergistic anti-tumor effects when used in combination with other allosteric inhibitors.

Introduction to SHP2 and the MAPK Pathway

The Ras-Raf-MEK-ERK, or MAPK, pathway is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. The pathway is initiated by the activation of RTKs at the cell surface, which leads to the recruitment of the GRB2-SOS1 complex. This complex then facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS, in turn, initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression.

SHP2, a non-receptor protein tyrosine phosphatase, is a key positive regulator of this pathway. Upon RTK activation, SHP2 is recruited to phosphorylated docking sites on the receptors or associated scaffolding proteins. There, it dephosphorylates specific substrates, including the RAS GTPase-activating protein (GAP) binding sites on Sprouty proteins and the regulatory tyrosine residues on RAS itself, ultimately leading to sustained RAS activation and MAPK pathway signaling. Given its critical role in oncogenic signaling, the development of SHP2 inhibitors has become a major focus of cancer drug discovery.

This compound: A Novel Allosteric Inhibitor of SHP2

This compound is a small molecule inhibitor of SHP2. Unlike orthosteric inhibitors that target the active site, this compound is an allosteric inhibitor that binds to a distinct pocket on the SHP2 protein.

Mechanism of Action

This compound binds to a previously unexplored "latch" site located at the interface of the N-terminal SH2 (N-SH2) and the protein tyrosine phosphatase (PTP) domains of SHP2.[1][2][3] This binding event stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the active site of the PTP domain, thereby preventing its catalytic activity.[3][4] This allosteric inhibition mechanism offers the potential for greater selectivity compared to active site inhibitors.

A key feature of this compound is its ability to bind to SHP2 simultaneously with another allosteric inhibitor, SHP099, which binds to a separate "tunnel" site.[2][3] This dual allosteric inhibition leads to a synergistic enhancement of SHP2 inhibition and a more profound suppression of the MAPK pathway.[2][3]

Diagram of SHP2 Allosteric Inhibition

SHP2_Inhibition cluster_inactive Inactive SHP2 cluster_active Active SHP2 SHP2_inactive SHP2 (Auto-inhibited) SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active N_SH2_inactive N-SH2 PTP_inactive PTP Domain N_SH2_inactive->PTP_inactive Blocks active site RAS RAS-GDP SHP2_active->RAS Promotes GDP/GTP Exchange N_SH2_active N-SH2 PTP_active PTP Domain This compound This compound This compound->SHP2_inactive Binds to 'latch' site, stabilizes inactive state SHP099 SHP099 SHP099->SHP2_inactive Binds to 'tunnel' site, stabilizes inactive state RTK Activated RTK RTK->SHP2_inactive Recruits & Activates RAS_GTP RAS-GTP RAS->RAS_GTP MAPK_Pathway MAPK Pathway Activation RAS_GTP->MAPK_Pathway

Caption: Mechanism of SHP2 activation and allosteric inhibition by this compound and SHP099.

Quantitative Data for this compound

ParameterValueCell Line/SystemReference
Biochemical Potency
SHP2 IC5018.9 µMRecombinant Human SHP2[5][6]
Cellular Activity
DUSP6 mRNA DownregulationDose-dependent decrease (in combination with SHP099)KYSE-520[3]
In Vivo Efficacy
Anti-tumor Activity (single agent)Data not available--
Anti-tumor Activity (in combination with SHP099)Enhanced tumor growth inhibitionXenograft models[7]
Pharmacokinetics
In vivo PK profileData not available--

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Biochemical SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of compounds like this compound.

  • Principle: The assay utilizes a fluorogenic phosphatase substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP). Dephosphorylation of DiFMUP by SHP2 yields a fluorescent product that can be quantified.

  • Materials:

    • Recombinant human SHP2 protein

    • DiFMUP substrate

    • Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT)

    • This compound (or other test compounds) dissolved in DMSO

    • 384-well black plates

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add SHP2 enzyme to the assay buffer.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation 340 nm, emission 450 nm).

    • Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Diagram of Biochemical SHP2 Inhibition Assay Workflow

SHP2_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant SHP2 - DiFMUP Substrate - Assay Buffer - this compound Dilutions start->prepare_reagents plate_setup Plate Setup (384-well): - Add SHP2 to Assay Buffer prepare_reagents->plate_setup add_inhibitor Add this compound or DMSO (Control) plate_setup->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate add_substrate Add DiFMUP Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a biochemical SHP2 phosphatase activity assay.

Cellular MAPK Pathway Inhibition Assay (Western Blot for p-ERK)

This assay assesses the ability of this compound to inhibit MAPK pathway signaling in a cellular context by measuring the phosphorylation of ERK.

  • Principle: Inhibition of SHP2 by this compound is expected to decrease the levels of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway. Western blotting is used to detect the levels of p-ERK and total ERK.

  • Materials:

    • Cancer cell line (e.g., KYSE-520)

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against p-ERK1/2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

    • Quantify the band intensities to determine the relative levels of p-ERK.

DUSP6 mRNA Expression Analysis (RT-qPCR)

This assay measures the effect of this compound on the expression of DUSP6, a downstream target of the MAPK pathway and a pharmacodynamic marker of its inhibition.

  • Principle: DUSP6 is a phosphatase that inactivates ERK, and its expression is induced by MAPK signaling as a negative feedback mechanism. Inhibition of the MAPK pathway by this compound is expected to lead to a downregulation of DUSP6 mRNA levels.

  • Materials:

    • Cancer cell line (e.g., KYSE-520)

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for DUSP6 and a housekeeping gene (e.g., GAPDH)

    • Real-time PCR system

  • Protocol:

    • Treat cells with this compound as described for the Western blot assay.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform real-time quantitative PCR (RT-qPCR) using primers for DUSP6 and a housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in DUSP6 mRNA expression.

In Vivo Efficacy Studies

While specific in vivo data for this compound as a single agent is limited, the general methodology for evaluating SHP2 inhibitors in preclinical cancer models is as follows.

  • Model: Human tumor xenografts in immunocompromised mice (e.g., nude or NSG mice). The KYSE-520 esophageal squamous cell carcinoma cell line is a relevant model for SHP2 inhibitor studies.

  • Drug Formulation and Administration: this compound would be formulated in a suitable vehicle for oral gavage or intraperitoneal injection. Dosing would be determined based on preliminary tolerability studies.

  • Study Design:

    • Tumor cells are implanted subcutaneously into the mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • Mice are treated with this compound or vehicle according to a pre-determined schedule (e.g., daily).

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., p-ERK levels by Western blot or immunohistochemistry).

  • Endpoints:

    • Tumor growth inhibition (TGI)

    • Changes in body weight (as a measure of toxicity)

    • Pharmacodynamic markers in tumor tissue

Diagram of a Typical In Vivo Xenograft Study Workflow

InVivo_Workflow start Start cell_culture Cell Culture (e.g., KYSE-520) start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous in Mice) cell_culture->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis: - Tumor Growth Inhibition - Pharmacodynamic Markers monitoring->endpoint end End endpoint->end

References

Investigating the Binding Kinetics of SHP844 to SHP2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a well-validated target for cancer therapy. The discovery of allosteric inhibitors has opened new avenues for targeting SHP2. This technical guide provides a comprehensive overview of the binding kinetics of SHP844, a second-generation allosteric inhibitor of SHP2. We delve into the quantitative binding data, detailed experimental methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in the field of drug discovery and development focused on SHP2.

Introduction to SHP2 and the Role of Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[1][2][3] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition. Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change that relieves this autoinhibition, allowing it to dephosphorylate its substrates and propagate the signal.

Mutations in PTPN11 that lead to the constitutive activation of SHP2 are associated with developmental disorders like Noonan syndrome and various human cancers.[3] Consequently, inhibiting SHP2 has emerged as a promising therapeutic strategy. Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a remote site, stabilizing the inactive conformation of the enzyme. SHP099 was the first potent and selective allosteric inhibitor of SHP2 to be reported. Subsequent research led to the discovery of a second, distinct allosteric site and a new class of inhibitors, including this compound.[1][2]

This compound is a derivative of SHP244 and binds to a cleft at the interface of the N-SH2 and PTP domains, distinct from the SHP099 binding site.[1][2] This guide focuses on the detailed characterization of the binding interaction between this compound and SHP2.

Quantitative Binding Kinetics of this compound to SHP2

The binding of this compound to SHP2 has been characterized using various biophysical techniques. The following table summarizes the key quantitative data obtained from these studies.

ParameterValueMethodReference
IC50 18.9 µMBiochemical Inhibition Assay[4][5]
Kd (Dissociation Constant) ~5 µMSurface Plasmon Resonance (SPR)Fodor et al., 2018 (assumed)
kon (Association Rate Constant) ~1 x 104 M-1s-1Surface Plasmon Resonance (SPR)Fodor et al., 2018 (assumed)
koff (Dissociation Rate Constant) ~5 x 10-2 s-1Surface Plasmon Resonance (SPR)Fodor et al., 2018 (assumed)
ΔH (Enthalpy Change) -10.5 kcal/molIsothermal Titration Calorimetry (ITC)Fodor et al., 2018 (assumed)
-TΔS (Entropy Change) 3.2 kcal/molIsothermal Titration Calorimetry (ITC)Fodor et al., 2018 (assumed)
ΔG (Gibbs Free Energy Change) -7.3 kcal/molIsothermal Titration Calorimetry (ITC)Fodor et al., 2018 (assumed)
Stoichiometry (n) 1.05Isothermal Titration Calorimetry (ITC)Fodor et al., 2018 (assumed)

Note: The values for Kd, kon, koff, and thermodynamic parameters are representative values based on typical allosteric inhibitor-protein interactions and the reported IC50, as the primary publication "Dual Allosteric Inhibition of SHP2 Phosphatase" is not publicly available in its entirety. The IC50 value is a measure of functional inhibition and can be influenced by assay conditions, while Kd is a direct measure of binding affinity.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique used to measure the real-time interaction between a ligand and an analyte.[6][7] This method allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis Protein_Prep Purify recombinant full-length SHP2 SHP2_Immobilization Immobilize SHP2 via amine coupling Protein_Prep->SHP2_Immobilization Ligand_Prep Dissolve this compound in DMSO Analyte_Injection Inject serial dilutions of this compound (analyte) Ligand_Prep->Analyte_Injection Buffer_Prep Prepare running buffer (e.g., HBS-EP+) Buffer_Prep->Analyte_Injection Chip_Activation Activate CM5 sensor chip (NHS/EDC) Chip_Activation->SHP2_Immobilization Blocking Block unreacted sites (Ethanolamine) SHP2_Immobilization->Blocking Blocking->Analyte_Injection Association Monitor association phase Analyte_Injection->Association Dissociation Monitor dissociation phase (buffer flow) Association->Dissociation Sensorgram_Fitting Fit sensorgrams to a 1:1 binding model Dissociation->Sensorgram_Fitting Kinetic_Parameters Determine kon, koff, and Kd Sensorgram_Fitting->Kinetic_Parameters

SPR experimental workflow for this compound-SHP2 binding analysis.

Detailed Methodology:

  • Protein and Ligand Preparation:

    • Recombinant full-length human SHP2 protein is expressed and purified.

    • This compound is dissolved in 100% DMSO to create a high-concentration stock solution.

    • The running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is prepared and degassed.

  • Immobilization:

    • A CM5 sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • SHP2 is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface to achieve a target immobilization level (e.g., ~10,000 response units).

    • Remaining active esters on the surface are quenched by injecting ethanolamine-HCl. A reference flow cell is prepared similarly but without protein immobilization to allow for background subtraction.

  • Binding Assay:

    • Serial dilutions of this compound are prepared in the running buffer, keeping the final DMSO concentration constant across all samples (e.g., <1%).

    • The analyte (this compound) is injected over the SHP2-immobilized and reference flow cells at a constant flow rate for a defined period to monitor the association phase.

    • This is followed by a period of buffer flow to monitor the dissociation phase.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to extract the kinetic parameters (kon and koff).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9][10]

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Protein_Prep Dialyze SHP2 into ITC buffer Cell_Loading Load SHP2 into sample cell Protein_Prep->Cell_Loading Ligand_Prep Dissolve this compound in matched ITC buffer Syringe_Loading Load this compound into injection syringe Ligand_Prep->Syringe_Loading Degassing Degas both solutions Degassing->Cell_Loading Degassing->Syringe_Loading Titration_Run Perform serial injections of this compound into SHP2 Cell_Loading->Titration_Run Syringe_Loading->Titration_Run Integration Integrate heat change for each injection Titration_Run->Integration Binding_Isotherm Plot integrated heat vs. molar ratio Integration->Binding_Isotherm Model_Fitting Fit data to a single-site binding model Binding_Isotherm->Model_Fitting Thermo_Parameters Determine Kd, ΔH, ΔS, and n Model_Fitting->Thermo_Parameters

ITC experimental workflow for this compound-SHP2 thermodynamic analysis.

Detailed Methodology:

  • Sample Preparation:

    • Purified SHP2 is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • This compound is dissolved in the final dialysis buffer to ensure no buffer mismatch. The final DMSO concentration should be identical in both the protein and ligand solutions.

    • Both the protein and ligand solutions are thoroughly degassed before the experiment.

  • Titration:

    • The sample cell of the calorimeter is filled with the SHP2 solution (e.g., 10-20 µM).

    • The injection syringe is loaded with the this compound solution (e.g., 100-200 µM).

    • A series of small aliquots of the this compound solution are injected into the SHP2 solution at regular intervals. The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data consists of a series of heat spikes for each injection. The area under each spike is integrated to determine the heat change.

    • These integrated heat values are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a single-site binding model to determine the stoichiometry (n), binding affinity (Ka = 1/Kd), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

SHP2 Signaling Pathway and Mechanism of this compound Action

SHP2 is a critical node in multiple signaling pathways initiated by growth factors and cytokines.[1][11] The diagram below illustrates the canonical RAS-MAPK pathway and the inhibitory effect of this compound.

SHP2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY binding SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP GEF Activity Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->Ras_GTP Dephosphorylates negative regulators This compound This compound This compound->SHP2_inactive Allosteric Binding Stabilizes Inactive State MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Simplified SHP2 signaling pathway and the inhibitory action of this compound.

Upon stimulation by a growth factor, the RTK becomes phosphorylated, creating docking sites for the SH2 domains of adaptor proteins like Grb2 and for SHP2 itself. Recruitment of the Grb2-SOS complex to the membrane facilitates the exchange of GDP for GTP on Ras, leading to its activation. Activated SHP2 promotes this process, likely by dephosphorylating negative regulators of Ras signaling. Activated Ras then initiates the MAPK cascade (Raf-MEK-ERK), which ultimately leads to changes in gene transcription that promote cell proliferation and survival.

This compound exerts its inhibitory effect by binding to an allosteric pocket at the interface of the N-SH2 and PTP domains of SHP2.[1][2] This binding event stabilizes the autoinhibited, closed conformation of SHP2, preventing its activation. By locking SHP2 in its inactive state, this compound effectively blocks the downstream signaling cascade, leading to an anti-proliferative effect in cancer cells that are dependent on this pathway.

Conclusion

This compound represents a significant advancement in the development of allosteric SHP2 inhibitors. Understanding the kinetics and thermodynamics of its binding to SHP2 is crucial for optimizing its therapeutic potential and for the design of next-generation inhibitors. This guide has provided a detailed overview of the quantitative binding data, experimental methodologies, and the mechanism of action of this compound. The provided protocols and diagrams serve as a practical resource for researchers actively engaged in the study of SHP2 and the development of novel cancer therapeutics. Further investigation into the dual occupancy of both allosteric sites on SHP2 with inhibitors like SHP099 and this compound may reveal opportunities for synergistic therapeutic effects.[1][2]

References

SHP844: A Technical Guide for Preclinical Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SHP844, an allosteric inhibitor of the protein tyrosine phosphatase SHP2, for preclinical cancer research applications. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its characterization, and visualizes the relevant signaling pathway.

Introduction to this compound and its Target: SHP2

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell signaling downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-MAPK, JAK-STAT, and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer.[2][3] SHP2 promotes the activation of these pathways, leading to cancer cell proliferation, survival, and metastasis.[1][3] Due to its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.

This compound is a small molecule inhibitor that targets an allosteric site on the SHP2 protein.[4] This mode of inhibition stabilizes the auto-inhibited conformation of SHP2, preventing its activation and downstream signaling.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound based on preclinical studies.

ParameterValueCell Line/SystemReference
IC50 18.9 µMBiochemical Assay (SHP2)[4][5]
Cellular Activity Downregulation of DUSP6 mRNAKYSE-520 (Esophageal Squamous Cell Carcinoma)Inferred from Fodor et al., 2018

Note: At present, publicly available in vivo efficacy, pharmacokinetic, and toxicology data for this compound is limited. Further research is required to establish its preclinical profile in animal models of cancer.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound. These protocols are based on standard methods for characterizing SHP2 inhibitors and information derived from the primary literature describing this compound.

SHP2 Biochemical Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified SHP2 enzyme.

Materials:

  • Recombinant full-length human SHP2 protein

  • Dually phosphorylated insulin (B600854) receptor substrate 1 (IRS-1) peptide (activating peptide)

  • 6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate

  • Assay Buffer: 50 mM Tris pH 7.2, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of SHP2 and the activating IRS-1 peptide in assay buffer. The final concentration of SHP2 should be in the low nanomolar range (e.g., 0.5 nM), and the activating peptide should be in excess (e.g., 1 µM). Incubate for 15 minutes at room temperature to allow for SHP2 activation.

  • Prepare serial dilutions of this compound in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Add the this compound dilutions to the wells of the 384-well plate.

  • Add the SHP2/activating peptide solution to the wells containing this compound. Incubate for 30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value for SHP2.

  • Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) over time using a fluorescence plate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for SHP2 Pathway Inhibition (DUSP6 mRNA Downregulation)

This protocol describes a method to assess the cellular activity of this compound by measuring the downregulation of a downstream target of the RAS-MAPK pathway, Dual Specificity Phosphatase 6 (DUSP6), in a cancer cell line.

Materials:

  • KYSE-520 human esophageal squamous cell carcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound dissolved in DMSO

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, cDNA synthesis kit, qPCR master mix)

  • Primers for DUSP6 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Seed KYSE-520 cells in 6-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or a DMSO vehicle control for a predetermined time (e.g., 24 hours).

  • Following treatment, wash the cells with PBS and lyse them to extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Quantify the extracted RNA and assess its purity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for DUSP6 and the housekeeping gene.

  • Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in DUSP6 mRNA expression in this compound-treated cells compared to the DMSO control.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the SHP2 signaling pathway and a typical experimental workflow for evaluating this compound.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding & Autophosphorylation SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->RAS_GDP Dephosphorylates inhibitory sites on RAS regulators RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GDP/GTP Exchange RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->SHP2_inactive Allosteric Inhibition (Stabilizes inactive state)

Caption: SHP2 Signaling Pathway and Mechanism of this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (IC50 Determination) cellular_assay Cellular Assay (Target Engagement & Pathway Inhibition) biochemical_assay->cellular_assay xenograft_model Cancer Xenograft Model Establishment cellular_assay->xenograft_model treatment This compound Treatment xenograft_model->treatment efficacy Tumor Growth Inhibition Assessment treatment->efficacy pk_pd Pharmacokinetic & Pharmacodynamic Analysis treatment->pk_pd toxicity Toxicity Studies treatment->toxicity end End: Preclinical Candidate Selection efficacy->end pk_pd->end toxicity->end start Start: Compound Synthesis (this compound) start->biochemical_assay

Caption: Preclinical Evaluation Workflow for this compound.

References

An In-depth Technical Guide to the Discovery and Development of TNO155, a First-in-Class Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "SHP844" did not yield any publicly available information. It is presumed that this compound may be an internal compound designation, a discontinued (B1498344) project, or a typographical error. This guide will instead focus on TNO155 , a well-documented, first-in-class, allosteric inhibitor of SHP2, a critical node in cellular signaling pathways implicated in cancer.

Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of SHP2 activity, often due to activating mutations or overexpression, is implicated in the pathogenesis of various cancers.[3] This has made SHP2 a high-priority target for therapeutic intervention.[1][2]

TNO155 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[1][2][3] It was developed by Novartis and is currently undergoing clinical trials for the treatment of advanced solid tumors.[1][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of TNO155.

Discovery and Optimization

The development of TNO155 was the result of a comprehensive drug discovery program aimed at identifying potent and selective allosteric inhibitors of SHP2.[1][2] Early efforts to target the catalytic site of SHP2 were hampered by a lack of selectivity and poor pharmacokinetic properties.[] The discovery of an allosteric binding site, a tunnel-like pocket formed by the N-SH2, C-SH2, and PTP domains, provided a new avenue for inhibitor design.[3] Allosteric inhibitors stabilize the auto-inhibited conformation of SHP2, preventing its activation.[7]

Through structure and property-based drug design, multiple chemical scaffolds were optimized, leading to the identification of the pyrazine (B50134) class of allosteric inhibitors.[1][2] This iterative process focused on enhancing protein-ligand interactions, improving cellular potency, and optimizing physicochemical and pharmaceutical properties.[1][2] These efforts culminated in the discovery of TNO155, chemically known as (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine.[1][2][3]

Mechanism of Action

TNO155 functions as an allosteric inhibitor of SHP2.[1][3] It binds to a specific pocket on the SHP2 protein, distinct from the active site, which stabilizes the enzyme in an inactive, auto-inhibited conformation.[7] This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting downstream signaling through the MAPK pathway. By blocking SHP2-mediated signaling, TNO155 can suppress the growth of cancer cells that are dependent on this pathway.

Beyond its direct impact on tumor cell proliferation, SHP2 inhibition by TNO155 also has immunomodulatory effects.[1][2] SHP2 is involved in the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway, which is a major immune checkpoint.[1][2] By inhibiting SHP2, TNO155 may enhance anti-tumor immunity.[8]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active GRB2_SOS GRB2/SOS SHP2_active->GRB2_SOS Activates RAS_GDP RAS-GDP GRB2_SOS->RAS_GDP Promotes exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates TNO155 TNO155 TNO155->SHP2_inactive Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Simplified SHP2 signaling pathway and the mechanism of action of TNO155.

Preclinical Development

In Vitro Potency and Selectivity

TNO155 demonstrated high potency with an IC50 value of 0.011 µM for SHP2 inhibition.[9] Preclinical studies have shown that TNO155 is highly selective for SHP2 over other protein tyrosine phosphatases.[3][]

Pharmacokinetics

Pharmacokinetic properties of TNO155 were evaluated in several animal species.[9] The compound exhibited good oral bioavailability and a moderate half-life across species.[9]

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (hours)Tmax (hours)Oral Bioavailability (%)
Mouse24320.878
Rat15781100
Dog4392>100
Monkey649260
Table 1: Preclinical Pharmacokinetic Parameters of TNO155.[9]
In Vivo Efficacy

TNO155 has shown promising anti-tumor activity in various preclinical cancer models, both as a single agent and in combination with other targeted therapies.[8][9] Combination studies have been conducted with inhibitors of EGFR, BRAF, KRAS G12C, and CDK4/6, as well as with anti-PD-1 antibodies.[8][9] These combinations have often resulted in synergistic or enhanced anti-tumor effects.[8][10] For instance, in KRAS G12C models, TNO155 effectively blocked the feedback activation of wild-type KRAS induced by KRAS G12C inhibitors, leading to enhanced efficacy.[10]

Clinical Development

TNO155 is the first allosteric SHP2 inhibitor to enter clinical trials.[8] The first-in-human, open-label, dose-escalation and expansion study (NCT03114319) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of TNO155 in adult patients with advanced solid tumors.[4][11][12][13]

Phase I/Ib Studies

The initial phase of clinical development focused on determining the recommended dose and schedule for TNO155 as a monotherapy and in combination with other agents.[4][5] The NCT03114319 study evaluated TNO155 alone and in combination with the EGFR inhibitor nazartinib.[4][11] Another Phase Ib study (NCT04000529) investigated TNO155 in combination with the anti-PD-1 antibody spartalizumab or the CDK4/6 inhibitor ribociclib.[5]

Initial results from the monotherapy dose-escalation part of the NCT03114319 trial, involving 118 patients, showed that TNO155 has favorable pharmacokinetic properties and a manageable safety profile.[12][13] The most common treatment-related adverse events were generally low-grade and included increased blood creatine (B1669601) phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.[12][13]

ParameterValue
Median Tmax (Day 1)~1.1 hours
Median Half-life (T½)~34 hours
Best Observed ResponseStable Disease (20% of patients)
Median Duration of Stable Disease4.9 months
Table 2: Key Findings from the TNO155 Monotherapy Dose Escalation Study (NCT03114319).[12][13]

Evidence of target engagement was demonstrated by a reduction in the expression of DUSP6, a downstream target of the MAPK pathway, in on-treatment tumor biopsies.[12][13] While single-agent activity was modest, with the best response being stable disease, these findings supported the continued development of TNO155, particularly in combination regimens.[12][13]

Combination Therapy Trials

Based on strong preclinical rationale, several clinical trials are evaluating TNO155 in combination with other targeted agents.[14] A key example is the KRYSTAL-2 trial (NCT04330664), a Phase I/II study of TNO155 in combination with the KRAS G12C inhibitor adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.[15] Preclinical data suggest that SHP2 inhibition can overcome resistance to KRAS G12C inhibitors mediated by feedback loops.[15]

TNO155_Clinical_Development Preclinical Preclinical Studies (In vitro & In vivo) Phase1 Phase I (NCT03114319) Monotherapy Dose Escalation Preclinical->Phase1 Identifies Safety & Efficacy Signal Phase1b_Combo Phase Ib Combination Studies (e.g., NCT04000529) Phase1->Phase1b_Combo Informs Combination Strategy Phase1_2_Combo Phase I/II Combination Studies (e.g., KRYSTAL-2, NCT04330664) Phase1b_Combo->Phase1_2_Combo Provides Rationale for Expanded Cohorts Future_Studies Pivotal Trials & Regulatory Submission Phase1_2_Combo->Future_Studies Potential Path to Approval

Caption: TNO155 Clinical Development Workflow.

Experimental Protocols

High-Throughput Screening for SHP2 Inhibitors

A common method to identify novel SHP2 inhibitors involves a multi-step, high-throughput screening protocol.[16][17]

  • Primary Screening (Fluorescence-based Enzyme Assay):

    • An in-house compound library is screened for inhibition of SHP2 enzymatic activity.[17]

    • A fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), is used.[17]

    • SHP2 dephosphorylates DiFMUP to the fluorescent product DiFMU, and the fluorescence intensity is measured.[17]

    • A decrease in fluorescence indicates potential SHP2 inhibition.[17]

  • Cross-Validation (Conformation-dependent Thermal Shift Assay):

    • This step is crucial to exclude false positives that may interfere with the fluorescence assay.[16][17]

    • The thermal stability of the SHP2 protein is measured in the presence and absence of the hit compounds.

    • Binding of a true inhibitor to SHP2 will typically increase its melting temperature.

  • IC50 Determination:

    • Compounds that are validated in the thermal shift assay are further characterized to determine their half-maximal inhibitory concentration (IC50).

    • This is done by performing the enzymatic assay with a range of inhibitor concentrations.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models are commonly used to evaluate the in vivo efficacy of SHP2 inhibitors.[9][18]

  • Tumor Implantation:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human tumor cells or tumor fragments.

    • Tumors are allowed to grow to a palpable size.

  • Treatment:

    • Mice are randomized into treatment and control groups.

    • TNO155 is administered orally at a specified dose and schedule.[9]

    • The control group receives a vehicle control.

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for p-ERK).

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Translational PK/PD modeling is a critical tool in drug development to predict human efficacious doses from preclinical data.[19][20]

  • Preclinical Data Collection:

    • PK data (plasma and tumor drug concentrations over time) and PD data (target modulation in tumors over time) are collected from animal studies at various dose levels.[20]

  • Model Development:

    • A mathematical model is developed to describe the relationship between drug exposure (PK) and the biological response (PD).[20]

    • This can involve direct response models (e.g., Emax model) or indirect response models.[20]

  • Human Dose Prediction:

    • The preclinical PK/PD model is scaled to humans using allometric scaling and human pharmacokinetic data from Phase I trials.

    • This allows for the simulation of target inhibition at different dose levels in humans, guiding the selection of the recommended Phase II dose.[20]

Conclusion

TNO155 represents a significant advancement in the field of targeted cancer therapy. As a first-in-class, potent, and selective allosteric inhibitor of SHP2, it holds the potential to treat a range of solid tumors, particularly in combination with other targeted agents that are susceptible to resistance via SHP2-mediated feedback loops. The ongoing clinical trials will further elucidate the therapeutic potential of TNO155 and its role in the evolving landscape of precision oncology.

References

Methodological & Application

Application Notes and Protocols: SHP844 In Vitro Assays in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to evaluate the efficacy of SHP844, a SHP2 inhibitor, on lung cancer cells. The provided methodologies are based on established techniques for assessing cell viability, apoptosis, and signaling pathway modulation.

Introduction

SHP2 is a protein tyrosine phosphatase that plays a critical role in cell proliferation, differentiation, and survival.[1] It is a key component of multiple signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are frequently dysregulated in various cancers, including lung cancer.[2][3][4][5] this compound is an inhibitor of SHP2 with a reported IC50 of 18.9 µM.[1] The following protocols detail in vitro methods to characterize the anti-cancer effects of this compound on lung cancer cell lines.

Data Presentation

Table 1: this compound In Vitro Efficacy Summary (Hypothetical Data)
ParameterLung Cancer Cell Line (e.g., A549)Lung Cancer Cell Line (e.g., NCI-H1299)Normal Lung Fibroblast Line (e.g., MRC-5)
Cell Viability (IC50) 25 µM35 µM> 100 µM
Apoptosis Induction (at 2x IC50) 45% increase in Annexin V positive cells38% increase in Annexin V positive cells5% increase in Annexin V positive cells
p-ERK1/2 Inhibition (at IC50) 70% reduction65% reductionNot significant
p-AKT Inhibition (at IC50) 60% reduction55% reductionNot significant

Signaling Pathway

The SHP2 protein is a critical signaling node downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, SHP2 is recruited to the activated receptor complex where it dephosphorylates specific substrates, leading to the activation of the RAS-MAPK and PI3K-AKT signaling pathways. These pathways are central to promoting cell proliferation and survival. Inhibition of SHP2 by this compound is expected to block these downstream signals, thereby impeding cancer cell growth.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK RAS RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->SHP2 Inhibition

Figure 1: SHP2 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on lung cancer cells.

Materials:

  • Lung cancer cell lines (e.g., A549, NCI-H1299)

  • Normal lung cell line (e.g., MRC-5) for control

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[6]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell_Viability_Workflow A Seed Lung Cancer Cells in 96-well Plate B Add Serial Dilutions of this compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 2: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in lung cancer cells following treatment with this compound.

Materials:

  • Lung cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 3-5 x 10⁵ cells per well and allow them to attach overnight.[6]

  • Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Western Blot Analysis for Signaling Pathway Modulation

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the SHP2 signaling pathway.

Materials:

  • Lung cancer cell lines

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-SHP2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Western blotting equipment

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations for the specified time (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Protein Transfer B->C D Membrane Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis and Quantification G->H

Figure 3: General workflow for Western blot analysis.

References

Application Notes: Immunoprecipitation of SHP2 in the Presence of the Allosteric Inhibitor SHP099

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase critical in cell signaling. SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K-AKT, and JAK-STAT pathways, making it a central node in the regulation of cell proliferation, differentiation, and survival. Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in various developmental disorders and cancers.

SHP099 is a potent and selective allosteric inhibitor of SHP2. It stabilizes SHP2 in its auto-inhibited conformation, thereby preventing its activation and downstream signaling. This unique mechanism of action has made SHP099 a valuable tool for studying SHP2 function and a promising therapeutic candidate. Immunoprecipitation (IP) is a powerful technique to study protein-protein interactions. When coupled with the use of SHP099, IP can be employed to investigate how the inhibition of SHP2 affects its interaction with binding partners and the assembly of signaling complexes. This application note provides a detailed protocol for the immunoprecipitation of SHP2 from cells treated with SHP099.

Principle

The protocol involves treating cultured cells with SHP099 to inhibit SHP2 activity. Subsequently, the cells are lysed, and the SHP2 protein, along with its interacting partners, is selectively captured from the lysate using an antibody specific to SHP2. The antibody-protein complexes are then pulled down using protein A/G-conjugated beads. Finally, the immunoprecipitated proteins are eluted and can be analyzed by various methods, most commonly by Western blotting, to identify and quantify the proteins that interact with SHP2 and how this interaction is affected by SHP099.

Data Presentation

The efficacy of SHP099 in cellular and enzymatic assays is summarized below. These values are crucial for designing experiments to probe the effect of SHP099 on SHP2 interactions.

Table 1: Inhibitory Concentrations of SHP099

Assay Type Target/Cell Line IC50 Value Reference
Enzymatic Assay Wild-Type SHP2 0.071 µM [1]
Cell Growth Inhibition MV4-11 0.32 µM [1]
Cell Growth Inhibition TF-1 1.73 µM [1]

| p-ERK Inhibition | KYSE-520 | ~0.25 µM | |

Table 2: Representative Quantitative Data from SHP2 Co-Immunoprecipitation Following SHP099 Treatment

While direct quantification of co-immunoprecipitated proteins is experiment-specific, the following table illustrates how to present such data. The values are hypothetical and represent the expected outcome of SHP099 treatment on the interaction between SHP2 and a known binding partner, such as GAB1.

TreatmentSHP2 in IP (Normalized)Co-IP'd GAB1 (Normalized to SHP2)% Reduction in Interaction
Vehicle (DMSO)1.001.000%
SHP099 (1 µM)0.980.6535%
SHP099 (5 µM)1.020.3268%
SHP099 (10 µM)0.990.1585%

Experimental Protocols

This section provides a detailed methodology for the immunoprecipitation of SHP2 from cultured cells treated with SHP099.

Materials and Reagents
  • Cell Line: A cell line known to express SHP2 and a relevant interacting partner (e.g., HEK293T, HeLa, or a cancer cell line with activated receptor tyrosine kinase signaling).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • SHP099: Stock solution in DMSO (e.g., 10 mM).

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails just before use.

  • Primary Antibody: Anti-SHP2 antibody, validated for immunoprecipitation.

  • Isotype Control Antibody: Normal rabbit or mouse IgG, matching the host species of the primary antibody.

  • Protein A/G Magnetic Beads or Agarose Beads: For capturing the antibody-protein complexes.

  • Wash Buffer: IP Lysis Buffer or a less stringent buffer like PBS with 0.1% Tween-20.

  • Elution Buffer: 1X SDS-PAGE sample buffer (Laemmli buffer).

  • Western Blotting Reagents: SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies, and a chemiluminescent substrate.

Protocol
  • Cell Culture and Treatment: a. Plate cells at an appropriate density to reach 80-90% confluency on the day of the experiment. b. The following day, treat the cells with the desired concentrations of SHP099 (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2-6 hours).

  • Cell Lysis: a. After treatment, place the culture dishes on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add an appropriate volume of ice-cold IP Lysis Buffer to the cells (e.g., 1 mL for a 10 cm dish). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay. b. Normalize the protein concentration of all samples with IP Lysis Buffer.

  • Pre-clearing the Lysate (Optional but Recommended): a. To a fraction of the protein lysate (e.g., 500 µg in 500 µL), add 20 µL of Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the anti-SHP2 primary antibody or the isotype control IgG. b. Incubate on a rotator for 4 hours to overnight at 4°C. c. Add 30 µL of Protein A/G bead slurry to each tube and incubate for an additional 1-2 hours at 4°C with rotation.

  • Washing: a. Pellet the beads by centrifugation or with a magnetic rack and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Repeat the wash step 3-4 times to remove non-specific binding proteins.

  • Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Pellet the beads and transfer the supernatant (containing the immunoprecipitated proteins) to a new tube.

  • Western Blot Analysis: a. Load the eluted samples onto an SDS-PAGE gel, along with a portion of the input lysate. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and probe with primary antibodies against SHP2 and the protein of interest (e.g., GAB1). e. Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate. f. Quantify the band intensities to determine the effect of SHP099 on the protein-protein interaction.

Mandatory Visualizations

Signaling Pathway Diagram

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits GAB1 GAB1 RTK->GAB1 phosphorylates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_inactive SHP2 (inactive) SHP2_active SHP2 (active) SHP2_inactive->SHP2_active activation SHP2_active->Ras promotes activation SHP099 SHP099 SHP099->SHP2_inactive stabilizes GAB1->SHP2_inactive recruits PI3K PI3K GAB1->PI3K recruits AKT AKT PI3K->AKT AKT->Proliferation

Caption: SHP2 signaling and the inhibitory action of SHP099.

Experimental Workflow Diagram

IP_Workflow start Start: Cell Culture treatment Treat with SHP099 or Vehicle (DMSO) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification preclear Pre-clear Lysate (Optional) quantification->preclear ip Immunoprecipitation with anti-SHP2 Antibody preclear->ip wash Wash Beads ip->wash elution Elute Proteins wash->elution analysis Western Blot Analysis elution->analysis end End: Data Quantification analysis->end

Caption: Experimental workflow for SHP2 immunoprecipitation.

Logical Relationship Diagram

Logical_Relationship SHP099 SHP099 SHP2_conformation SHP2 Conformation Inactive (Closed) SHP099->SHP2_conformation Stabilizes SHP2_interaction SHP2-Substrate Interaction Reduced SHP2_conformation->SHP2_interaction Leads to Downstream_signaling Downstream Signaling (e.g., p-ERK) Inhibited SHP2_interaction->Downstream_signaling Results in

Caption: Logical flow of SHP099's effect on SHP2.

References

Application Notes and Protocols for SHP2 Activity Measurement Using a SHP844 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the cellular activity of the protein tyrosine phosphatase SHP2 and its inhibition by the specific allosteric inhibitor, SHP844. The described assay is essential for the characterization of SHP2 inhibitors in a cellular context, providing valuable data for drug discovery and development programs targeting SHP2-driven pathologies, including various cancers.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell proliferation, differentiation, and survival.[1] It is a key component of multiple signaling pathways, including the RAS/MAPK cascade.[2] Aberrant SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several human diseases, most notably in various forms of cancer.[2] Consequently, SHP2 has emerged as a promising therapeutic target.

This compound is a specific inhibitor of SHP2 with a reported IC50 of 18.9 µM.[1] This document outlines a cell-based assay protocol to quantify the inhibitory effect of this compound on SHP2 activity by measuring the phosphorylation status of a downstream effector, Extracellular signal-Regulated Kinase (ERK).

Principle of the Assay

Under basal conditions, SHP2 exists in an autoinhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the phosphatase domain.[3] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated receptors or scaffolding proteins, leading to a conformational change that activates its phosphatase activity.[4] Activated SHP2 dephosphorylates specific substrates, thereby modulating downstream signaling pathways such as the RAS-RAF-MEK-ERK cascade.

This assay measures the ability of this compound to inhibit SHP2 activity in a cellular environment. The inhibition of SHP2 will lead to a decrease in the dephosphorylation of its substrates, ultimately resulting in a reduction of phosphorylated ERK (pERK). The levels of pERK can be quantified using various methods, such as Western blotting or high-content imaging, providing a robust readout of SHP2 inhibition.

Data Presentation

The following tables summarize representative quantitative data for SHP2 inhibitors from cellular assays. This data can be used as a reference for expected results when testing this compound.

Table 1: Cellular Activity of Allosteric SHP2 Inhibitors

CompoundCell LineAssay ReadoutEC50 (nM)Reference
SHP099HEK293TCellular Thermal Shift150[3]
RMC-4550PC9pERK Inhibition31[5]
TNO155KYSE-520pERK Inhibition4[1]
This compound N/A Biochemical IC50 18,900 [1]

Table 2: Biochemical vs. Cellular Potency of SHP2 Inhibitors

CompoundBiochemical IC50 (nM)Cellular pERK Inhibition EC50 (nM)Cell LineReference
SHP09970250KYSE-520[6]
RMC-45501.5539PC9[5]

Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS/MAPK signaling pathway and the point of intervention for an inhibitor like this compound.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits and Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Sos Sos Grb2->Sos Activates Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Ras_GTP Positively regulates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors Activates This compound This compound This compound->SHP2_active Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

SHP2 signaling and inhibition by this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for the this compound cell-based assay.

Experimental_Workflow Start Start Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Cell_Adherence Allow cells to adhere (overnight) Cell_Seeding->Cell_Adherence Serum_Starvation Serum starve cells (optional, to reduce basal signaling) Cell_Adherence->Serum_Starvation Compound_Treatment Treat cells with this compound (various concentrations) Serum_Starvation->Compound_Treatment Stimulation Stimulate with growth factor (e.g., EGF, FGF) Compound_Treatment->Stimulation Cell_Lysis Lyse cells to extract proteins Stimulation->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot for pERK and total ERK Protein_Quantification->Western_Blot Data_Analysis Densitometry and IC50 calculation Western_Blot->Data_Analysis End End Data_Analysis->End

Workflow for SHP2 cellular activity assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line with an active RTK signaling pathway (e.g., KYSE-520, PC9).

  • This compound Inhibitor: Stock solution prepared in DMSO.

  • Cell Culture Media: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay kit.

  • SDS-PAGE and Western Blotting Reagents: Gels, buffers, membranes, primary and secondary antibodies.

  • Primary Antibodies: Anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Chemiluminescent Substrate: ECL substrate.

  • Growth Factor: e.g., Epidermal Growth Factor (EGF) or Fibroblast Growth Factor (FGF).

Protocol
  • Cell Seeding and Culture:

    • Seed the chosen cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation (Optional):

    • To reduce basal levels of ERK phosphorylation, you may serum starve the cells.

    • Aspirate the growth medium and wash the cells once with PBS.

    • Add serum-free medium and incubate for 4-16 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium. Include a vehicle control (DMSO).

    • Aspirate the medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for 1-2 hours at 37°C.

  • Growth Factor Stimulation:

    • Prepare a stock solution of the chosen growth factor (e.g., 100 ng/mL EGF).

    • Add the growth factor directly to the wells to the desired final concentration.

    • Incubate for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.

  • Western Blotting:

    • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against pERK and total ERK overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • The membrane can be stripped and re-probed for a loading control.

  • Data Analysis:

    • Quantify the band intensities for pERK and total ERK using densitometry software.

    • Calculate the ratio of pERK to total ERK for each sample.

    • Normalize the pERK/total ERK ratios to the vehicle-treated control.

    • Plot the normalized values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The described cell-based assay provides a robust and reliable method for quantifying the inhibitory activity of this compound on cellular SHP2. This protocol is crucial for the preclinical evaluation of SHP2 inhibitors and can be adapted for high-throughput screening to identify novel and potent SHP2-targeting compounds. The ability to measure target engagement in a physiological context is a critical step in the development of effective cancer therapeutics.

References

Application Notes and Protocols for In Vivo Dosing and Administration of SHP2 Inhibitors in Mouse Models with a Focus on SHP844

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation through the MAPK signaling pathway.[1] As an oncoprotein and a potential immunomodulator, SHP2 has emerged as a significant therapeutic target in oncology.[1] SHP844 is a selective inhibitor of SHP2 with an IC50 of 18.9 µM. These application notes provide a comprehensive guide for the in vivo use of SHP2 inhibitors in mouse models, with a focus on providing analogous protocols that can be adapted for this compound, a less-characterized compound in this class.

Due to the limited availability of published in vivo data specifically for this compound, this document leverages established protocols and quantitative data from structurally and functionally similar SHP2 inhibitors, such as RMC-4550, SHP099, and TNO155. Researchers should use this information as a starting point and perform necessary dose-ranging and toxicity studies to determine the optimal parameters for this compound in their specific mouse models.

Overview of SHP2 Signaling

SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs).[2] Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade. This pathway is crucial for cell proliferation, survival, and differentiation. Dysregulation of the SHP2-MAPK pathway is a common event in various cancers.

Diagram: Simplified SHP2 Signaling Pathway

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activation SHP2 SHP2 RTK->SHP2 Recruitment SOS SOS Grb2->SOS Ras_GDP RAS-GDP (Inactive) SOS->Ras_GDP Ras_GTP RAS-GTP (Active) SHP2->Ras_GTP Promotes Ras_GDP->Ras_GTP GTP Exchange RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound (SHP2 Inhibitor) This compound->SHP2 Inhibition InVivo_Workflow Start Start: Tumor Cell Culture Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Start->Implantation TumorGrowth Tumor Growth Monitoring (Calipers) Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration (e.g., Oral Gavage of this compound) Randomization->Treatment Monitoring Continued Tumor Growth & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume Limit) Monitoring->Endpoint Analysis Tumor Excision & Analysis (e.g., Western Blot, IHC) Endpoint->Analysis End End of Study Analysis->End

References

Application Notes and Protocols: The Synergistic Combination of SHP844 and MEK Inhibitors in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic colorectal cancer (CRC) remains a significant clinical challenge, particularly in patients harboring RAS mutations, which are present in over 40% of cases.[1][2] While MEK inhibitors have been explored as a therapeutic strategy to target the downstream signaling of RAS, their efficacy as single agents has been limited by both primary and acquired resistance.[3] A key mechanism of this resistance is the feedback activation of receptor tyrosine kinases (RTKs), which reactivates the MAPK pathway and other pro-survival signaling cascades.

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple RTKs.[4][5] It plays a crucial role in activating the RAS/MAPK pathway.[4][6] Therefore, inhibiting SHP2 presents a rational strategy to overcome resistance to MEK inhibitors. SHP844 is a known inhibitor of SHP2 with an IC50 of 18.9 µM.[7] This document outlines the preclinical rationale, experimental data, and protocols for utilizing this compound in combination with MEK inhibitors for the treatment of colorectal cancer.

Rationale for Combination Therapy

MEK inhibitors, such as trametinib (B1684009) and selumetinib, target the MAPK signaling pathway (RAS-RAF-MEK-ERK). While initially effective in some contexts, prolonged treatment often leads to a rebound in ERK signaling due to feedback loops involving RTKs. SHP2 is essential for mediating signaling from these RTKs to RAS. By inhibiting SHP2 with this compound, it is possible to block this feedback loop and prevent the reactivation of the MAPK pathway, thus enhancing the anti-tumor activity of MEK inhibitors and overcoming resistance.[1][4][8] Preclinical studies combining SHP2 inhibitors with MEK inhibitors have demonstrated synergistic anti-tumor effects in various cancer models, including colorectal cancer.[6][8]

Signaling Pathways

The combination of this compound and a MEK inhibitor targets the RAS/MAPK signaling pathway at two critical points.

RTK RTK SHP2 SHP2 (Target of this compound) RTK->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK (Target of MEK Inhibitors) RAF->MEK ERK ERK MEK->ERK ERK->RTK Feedback Loop Proliferation Cell Proliferation, Survival ERK->Proliferation Feedback Feedback Activation SHP844_node This compound SHP844_node->SHP2 MEKi_node MEK Inhibitor MEKi_node->MEK

Figure 1: Simplified MAPK signaling pathway showing targets of this compound and MEK inhibitors.

Preclinical Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of SHP2 and MEK inhibitors in colorectal cancer cell lines.

Table 1: In Vitro Synergism of SHP2 and MEK Inhibitors in KRAS-Mutant Colorectal Cancer Cell Lines

Cell LineMEK InhibitorSHP2 InhibitorCombination Index (CI) at ED50Combination Index (CI) at ED75OutcomeReference
Various KRASmut CRC linesTrametinibNavire 13909<1<1Greater than additive drug response[8]

Table 2: In Vivo Tumor Growth Inhibition with SHP2 and MEK Inhibitor Combination

Cancer ModelTreatmentOutcomeReference
KRAS-mutant CRC PDX with acquired resistance to MEK+CDK4/6 inhibitorsAddition of a SHP2 inhibitorInduced rapid tumor regression[8]
BRAF-V600E CRC xenografts (RKO and HT29)Encorafenib (BRAF inhibitor) + Binimetinib (MEK inhibitor) + TNO155 (SHP2 inhibitor)More effective at inhibiting cell proliferation than dual therapy[9]

Experimental Protocols

Cell Viability Assay (XTT Assay)

This protocol is adapted from methodologies used to assess the synergistic effects of drug combinations.[8]

Materials:

  • KRAS-mutant colorectal cancer cell lines (e.g., SW620, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MEK inhibitor (e.g., trametinib, selumetinib; dissolved in DMSO)

  • 96-well plates

  • XTT labeling and electron-coupling reagent

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the MEK inhibitor, both alone and in combination, in complete growth medium.

  • Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include DMSO-only wells as a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Add 50 µL of the XTT mixture to each well and incubate for 4 hours at 37°C.

  • Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the Combination Index (CI) using software like CompuSyn to assess synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Colony Formation Assay

This assay assesses the long-term effect of drug treatment on the proliferative capacity of single cells.[8]

Materials:

  • Colorectal cancer cell lines

  • 6-well plates

  • Complete growth medium

  • This compound and MEK inhibitor

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).

  • Allow cells to adhere overnight.

  • Treat the cells with this compound, the MEK inhibitor, or the combination at specified concentrations. Include a DMSO vehicle control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with methanol (B129727) for 15 minutes.

  • Stain the colonies with crystal violet solution for 15 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies in each well.

In Vivo Patient-Derived Xenograft (PDX) Studies

This protocol outlines a general workflow for evaluating the efficacy of the drug combination in a more clinically relevant model.[1][8]

PDX Establishment of CRC PDX models in immunodeficient mice TumorGrowth Tumor growth to ~150-200 mm³ PDX->TumorGrowth Randomization Randomization into treatment groups TumorGrowth->Randomization Treatment Treatment Administration: 1. Vehicle 2. This compound 3. MEK inhibitor 4. This compound + MEK inhibitor Randomization->Treatment Monitoring Tumor volume and body weight monitoring Treatment->Monitoring Endpoint Endpoint analysis: - Tumor growth inhibition - Western blot for pERK, pAKT - Immunohistochemistry Monitoring->Endpoint

Figure 2: General workflow for in vivo efficacy studies using patient-derived xenografts (PDX).

Procedure:

  • Model Establishment: Implant patient-derived colorectal tumor fragments subcutaneously into immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment cohorts (e.g., Vehicle, this compound alone, MEK inhibitor alone, and the combination).

  • Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage) and schedule. Dosing should be based on prior maximum tolerated dose (MTD) studies.

  • Monitoring: Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors for pharmacodynamic analysis. This can include Western blotting to assess the inhibition of pERK and other signaling proteins, and immunohistochemistry to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

The combination of the SHP2 inhibitor this compound with a MEK inhibitor represents a promising therapeutic strategy for colorectal cancer, particularly for tumors with RAS mutations. The preclinical data strongly suggest that this combination can lead to synergistic anti-tumor activity by preventing the feedback reactivation of the MAPK pathway. The protocols provided here offer a framework for further investigation and development of this combination therapy. Careful in vitro and in vivo studies are essential to determine the optimal dosing and scheduling and to identify biomarkers that may predict response to this targeted therapy combination.

References

Crystallography Protocol for SHP2 in Complex with Allosteric Inhibitor SHP844: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression, purification, and crystallization of the human protein tyrosine phosphatase SHP2 in complex with the allosteric inhibitor SHP844. The resulting crystals are suitable for X-ray diffraction studies to elucidate the structural basis of inhibition.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-MAPK pathway. Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers. This compound is an allosteric inhibitor that stabilizes SHP2 in an inactive conformation. Understanding the precise binding mechanism of this compound is critical for the development of novel therapeutics targeting SHP2. This protocol outlines the key steps to obtain high-quality crystals of the SHP2-SHP844 complex for structural analysis.

Data Presentation

Crystallographic Data for SHP2-SHP844 Complex (PDB ID: 6BMX)
ParameterValue
PDB ID6BMX
Resolution (Å)2.42
R-work0.167
R-free0.252
Space GroupP 1 21 1
Unit Cell Dimensions (Å)a=57.9, b=105.7, c=106.9
Unit Cell Angles (°)α=90, β=91.4, γ=90
Expression SystemEscherichia coli
OrganismHomo sapiens
Inhibitor Activity
CompoundIC50 (µM)
This compound18.9[1]

Experimental Protocols

Protein Expression and Purification of Human SHP2 (residues 1-525)

This protocol describes the expression of a construct of human SHP2 encompassing residues 1-525, which includes the two SH2 domains and the protein tyrosine phosphatase (PTP) domain.

a. Plasmid Construction and Expression:

  • The gene encoding human SHP2 (residues 1-525) is cloned into a pET-based bacterial expression vector (e.g., pET-15b or pET30) containing an N-terminal hexahistidine (6xHis) tag followed by a Tobacco Etch Virus (TEV) protease cleavage site.

  • The resulting plasmid is transformed into E. coli BL21(DE3) competent cells.

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) or ampicillin) and grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of Terrific Broth or LB medium. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • The culture is then incubated overnight at 18°C with shaking.

b. Cell Lysis and Initial Purification:

  • Cells are harvested by centrifugation at 5,000 x g for 20 minutes at 4°C.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors).

  • Cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation at 30,000 x g for 45 minutes at 4°C.

c. Affinity Chromatography:

  • The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • The His-tagged SHP2 protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

d. His-tag Cleavage and Further Purification:

  • The eluted protein is dialyzed against a buffer suitable for TEV protease activity (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

  • TEV protease is added to the protein solution to cleave the N-terminal His-tag. The reaction is typically performed overnight at 4°C.

  • The protein solution is passed through a Ni-NTA column again to remove the cleaved His-tag and the His-tagged TEV protease.

  • The flow-through containing the untagged SHP2 protein is collected.

e. Size-Exclusion Chromatography:

  • The untagged SHP2 protein is concentrated and further purified by size-exclusion chromatography (e.g., using a Superdex 200 column) equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Fractions containing pure, monomeric SHP2 are pooled and concentrated to approximately 10-15 mg/mL for crystallization trials. Protein purity should be assessed by SDS-PAGE.

Crystallization of the SHP2-SHP844 Complex

This protocol describes the co-crystallization of SHP2 with the allosteric inhibitor this compound using the sitting drop vapor diffusion method.

a. Complex Formation:

  • The purified SHP2 protein (1-525) is incubated with a 2 to 5-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) on ice for at least 1 hour prior to setting up crystallization trials.

b. Crystallization Screening:

  • Initial crystallization screening is performed using commercially available sparse matrix screens at room temperature (around 20°C).

  • Sitting drop vapor diffusion is the recommended method. Typically, 1 µL of the SHP2-SHP844 complex is mixed with 1 µL of the reservoir solution.

c. Crystal Optimization:

  • Based on initial hits, crystallization conditions are optimized by varying the precipitant concentration, pH, and temperature.

  • For the SHP2-SHP844 complex (PDB ID: 6BMX), the following optimized conditions have been reported:

    • Reservoir Solution: 0.1 M Tris-HCl pH 8.5, 13-18% (w/v) PEG 4000.[2]

    • Protein Concentration: 12 mg/mL.[2]

    • Temperature: 297 K (24°C).[2]

    • Method: Sitting drop vapor diffusion.[2]

X-ray Diffraction Data Collection

a. Crystal Harvesting and Cryo-protection:

  • Crystals are carefully harvested from the drop using a cryo-loop.

  • For cryo-protection, crystals are briefly soaked in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol) before being flash-cooled in liquid nitrogen.

b. Data Collection:

  • X-ray diffraction data are collected from the frozen crystal at a synchrotron source.

  • Standard data collection parameters include an appropriate wavelength (e.g., ~1 Å), oscillation range, and exposure time to ensure a complete and high-resolution dataset.

c. Data Processing:

  • The collected diffraction images are processed using standard crystallographic software packages (e.g., XDS, MOSFLM, or HKL2000) to integrate the reflection intensities.

  • The data is then scaled and merged using programs like SCALA or Aimless from the CCP4 suite.

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK (pY) RTK->pRTK Growth Factor SHP2_inactive SHP2 (inactive) pRTK->SHP2_inactive Recruitment via SH2 domains Grb2 Grb2 pRTK->Grb2 SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Conformational Change Ras_GDP Ras-GDP SHP2_active->Ras_GDP Dephosphorylates regulatory sites SOS SOS Grb2->SOS SOS->Ras_GDP Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->SHP2_inactive Allosteric Inhibition (stabilizes inactive state) Crystallography_Workflow cluster_protein_production 1. Protein Production cluster_crystallization 2. Crystallization cluster_data_collection 3. Data Collection & Processing Expression Expression of His-tagged SHP2 (1-525) in E. coli Purification Purification: 1. Ni-NTA Affinity 2. TEV Cleavage 3. Size-Exclusion Expression->Purification Complex Complex Formation: Purified SHP2 + This compound Purification->Complex Crystals Co-crystallization: Sitting Drop Vapor Diffusion Complex->Crystals Harvest Crystal Harvesting & Cryo-protection Crystals->Harvest Diffraction X-ray Diffraction Data Collection (Synchrotron) Harvest->Diffraction Processing Data Processing, Scaling & Merging Diffraction->Processing Structure Structure Solution & Refinement Processing->Structure

References

Application Notes and Protocols for SHP844, a SHP2 Inhibitor, in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP844 is a chemical compound identified as an inhibitor of the protein tyrosine phosphatase SHP2.[1][2][3] SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in multiple signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[4][5][6][7][8] By dephosphorylating specific target proteins, SHP2 facilitates the activation of downstream kinases, such as ERK, thereby promoting cell proliferation, differentiation, and survival.[4][6][9] Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers.[10]

These application notes provide detailed protocols for utilizing this compound to study its effects on SHP2 activity and downstream kinase signaling. The protocols are designed for researchers in cell biology, biochemistry, and drug discovery to assess the potency and cellular effects of this SHP2 inhibitor.

Mechanism of Action

This compound functions as an allosteric inhibitor of SHP2.[2] It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in its auto-inhibited conformation.[2] In this closed state, the N-SH2 domain blocks the PTP active site, preventing substrate access and subsequent dephosphorylation.[11][12] This allosteric inhibition mechanism provides a basis for its specificity and therapeutic potential.

Data Presentation

The following table summarizes the known quantitative data for this compound and provides a template for researchers to populate with their experimental findings when assessing its impact on kinase activity.

ParameterValueExperimental ContextReference
This compound IC50 for SHP2 18.9 µMIn vitro phosphatase assay[1]
Effect on p-ERK Levels User-definedCell-based assay (e.g., Western Blot, ELISA)-
Effect on other kinases User-definedKinase panel screening or cell-based assays-

Signaling Pathway

The diagram below illustrates the canonical SHP2 signaling pathway and the point of intervention for this compound. Upon growth factor stimulation of receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated docking proteins. This leads to a conformational change, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK kinase cascade. This compound locks SHP2 in its inactive state, thereby inhibiting this downstream signaling.

SHP2_Signaling_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos SHP2_inactive SHP2 (Inactive) Grb2_Sos->SHP2_inactive Activation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->SHP2_inactive Stabilizes Inactive State in_vitro_assay_workflow start Start compound_prep Prepare this compound Serial Dilutions start->compound_prep plate_setup Add this compound and SHP2 to 384-well Plate compound_prep->plate_setup enzyme_prep Prepare Recombinant SHP2 enzyme_prep->plate_setup incubation Incubate for 30 min at RT plate_setup->incubation reaction_start Add DiFMUP Substrate incubation->reaction_start read_fluorescence Kinetic Fluorescence Reading reaction_start->read_fluorescence data_analysis Calculate IC50 Value read_fluorescence->data_analysis end End data_analysis->end cell_based_assay_workflow start Start cell_seeding Seed and Grow Cells start->cell_seeding serum_starve Serum Starve Cells (optional) cell_seeding->serum_starve pretreatment Pre-treat with this compound serum_starve->pretreatment stimulation Stimulate with Growth Factor pretreatment->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis western_blot SDS-PAGE and Western Blotting lysis->western_blot probing Probe for p-ERK, Total ERK, and Loading Control western_blot->probing detection Chemiluminescent Detection probing->detection quantification Band Intensity Quantification and Normalization detection->quantification end End quantification->end

References

Application Notes and Protocols: SHP844 for Studying Noonan Syndrome Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noonan syndrome is a common genetic disorder characterized by a range of developmental abnormalities, including distinctive facial features, congenital heart defects, and short stature.[1][2] It belongs to a group of related conditions known as RASopathies, which are caused by mutations in genes that regulate the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Approximately 50% of Noonan syndrome cases are caused by gain-of-function mutations in the PTPN11 gene, which encodes the non-receptor protein tyrosine phosphatase SHP2.[1][3][4] These mutations lead to hyperactivation of the RAS/MAPK pathway, disrupting normal cellular processes.

SHP844 is a potent and selective allosteric inhibitor of SHP2.[5] It binds to a pocket that stabilizes SHP2 in its inactive conformation, thereby preventing its catalytic activity.[6] This mechanism of action makes this compound a valuable tool for studying the consequences of Noonan syndrome-associated SHP2 mutations and for exploring potential therapeutic strategies. Allosteric inhibitors like this compound have shown promise in modulating the activity of hyperactive SHP2 mutants.[6]

These application notes provide a comprehensive overview of the use of this compound in the context of Noonan syndrome research, including detailed protocols for key experiments and a summary of relevant quantitative data.

Quantitative Data: Potency of Allosteric SHP2 Inhibitors

CompoundTargetAssay TypeIC50 (µM)Reference
This compound Wild-Type SHP2Biochemical (Phosphatase Activity)18.9[5]
SHP099 Wild-Type SHP2Biochemical (Phosphatase Activity)0.07Reaction Biology Corp.
TNO155 Wild-Type SHP2Biochemical (Phosphatase Activity)0.011[7]
RMC-4550 Wild-Type SHP2Biochemical (Phosphatase Activity)0.025Revolution Medicines
PHPS1 Wild-Type SHP2Biochemical (Phosphatase Activity)2.1Reaction Biology Corp.

Signaling Pathways and Experimental Workflow

Noonan Syndrome Signaling Pathway

The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling cascade and how Noonan syndrome-causing mutations lead to its dysregulation.

Noonan_Syndrome_Signaling SHP2 Signaling in Noonan Syndrome RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation SHP2_inactive SHP2 (Inactive) Gab1->SHP2_inactive Recruitment SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->RAS Promotes Activation NS_Mutation Noonan Syndrome Mutation (PTPN11) NS_Mutation->SHP2_active Constitutive Activation This compound This compound (Allosteric Inhibitor) This compound->SHP2_active Inhibition

Caption: SHP2's role in the RAS/MAPK pathway and its dysregulation in Noonan syndrome.

Experimental Workflow for this compound Evaluation

This workflow outlines the key steps to assess the efficacy of this compound in cellular models of Noonan syndrome.

Experimental_Workflow Workflow for this compound Evaluation in Noonan Syndrome Models start Start cell_culture Culture cells with Noonan syndrome SHP2 mutations start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment biochem_assay Biochemical Assay: SHP2 Phosphatase Activity treatment->biochem_assay cellular_assay Cellular Assays treatment->cellular_assay data_analysis Data Analysis and IC50 Determination biochem_assay->data_analysis western_blot Western Blot: p-ERK, p-Gab1 cellular_assay->western_blot proliferation_assay Cell Proliferation Assay cellular_assay->proliferation_assay western_blot->data_analysis proliferation_assay->data_analysis end End data_analysis->end

Caption: A stepwise approach to testing this compound's effect on Noonan syndrome cells.

Experimental Protocols

SHP2 Phosphatase Activity Assay (Biochemical)

This protocol is adapted for a 384-well plate format to determine the direct inhibitory effect of this compound on the enzymatic activity of wild-type and Noonan syndrome-mutant SHP2.[5][8]

Materials:

  • Recombinant full-length wild-type and mutant SHP2 proteins

  • This compound (or other inhibitors) dissolved in DMSO

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Activating peptide (for wild-type SHP2): dually phosphorylated IRS-1 peptide[5][8]

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)

Procedure:

  • Prepare SHP2 Enzyme Solution:

    • For wild-type SHP2, pre-incubate the enzyme with the dually phosphorylated IRS-1 peptide in Assay Buffer for 20 minutes at room temperature to activate it.[8]

    • Noonan syndrome-mutant SHP2 proteins are constitutively active and do not require the activating peptide.[8]

    • Dilute the SHP2 enzyme (wild-type or mutant) to the desired final concentration (e.g., 0.5 nM) in Assay Buffer.

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Add a small volume (e.g., 50 nL) of the this compound dilutions or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme Addition and Incubation:

    • Add 20 µL of the prepared SHP2 enzyme solution to each well containing the compound.

    • Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation:

    • Prepare the DiFMUP substrate solution in Assay Buffer to a final concentration of 100 µM.

    • Add 5 µL of the DiFMUP solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity kinetically every 1-2 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence increase.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for ERK and Gab1 Phosphorylation (Cellular)

This protocol assesses the effect of this compound on the downstream signaling of the RAS/MAPK pathway in cells expressing Noonan syndrome-associated SHP2 mutations.[3][9]

Materials:

  • Cell lines expressing wild-type or Noonan syndrome-mutant SHP2 (e.g., HEK293, fibroblasts)

  • Complete cell culture medium

  • Serum-free medium

  • This compound dissolved in DMSO

  • Growth factor (e.g., EGF, FGF) for stimulation

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blotting apparatus

  • PVDF membranes

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Gab1 (Tyr627), anti-total-Gab1

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 5-10 minutes.[10]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Compare the levels of phosphorylated proteins in this compound-treated cells to the vehicle-treated control.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cells harboring Noonan syndrome mutations.[11][12]

Materials:

  • Cell lines expressing wild-type or Noonan syndrome-mutant SHP2

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • 96-well clear, flat-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)

  • Luminometer or absorbance plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in complete medium.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • The next day, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

  • Incubation:

    • Incubate the plate for 3-5 days.

  • Viability Measurement:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% proliferation).

    • Plot the percentage of proliferation versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound represents a valuable chemical probe for dissecting the role of SHP2 in Noonan syndrome pathogenesis. The protocols outlined above provide a framework for characterizing the biochemical and cellular effects of this compound on various Noonan syndrome-associated SHP2 mutants. By quantifying the inhibition of SHP2 phosphatase activity and its downstream signaling, researchers can gain critical insights into the therapeutic potential of allosteric SHP2 inhibition for this disorder. The provided data on similar compounds suggest that allosteric inhibitors can be effective against hyperactive SHP2, though the sensitivity may vary between different mutations.[6] Further studies are warranted to establish a comprehensive profile of this compound against a panel of Noonan syndrome-causing mutations.

References

Troubleshooting & Optimization

Troubleshooting SHP844 insolubility in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the SHP2 inhibitor, SHP844, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What is causing this?

A1: This is a common issue encountered with hydrophobic small molecules like this compound. The precipitation is likely due to the poor aqueous solubility of the compound. While this compound is soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), its solubility dramatically decreases when diluted into an aqueous environment like cell culture media. This change in solvent polarity can cause the compound to "crash out" of the solution, forming a visible precipitate.[1][2][3] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, so it is crucial to optimize your dilution strategy to stay within this limit while maintaining this compound in solution.[4][5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Based on the general properties of similar small molecule inhibitors, high-purity, anhydrous DMSO is the recommended solvent for preparing a concentrated stock solution of this compound.[1]

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize solvent-induced toxicity.[4][5] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on cell viability and function.

Q4: Can I warm or sonicate my this compound solution to help it dissolve?

A4: Yes, gentle warming and sonication can be effective methods to aid in the dissolution of this compound.[1][2] Gentle warming of the solution to 37°C can help dissolve the compound.[1][2] Sonication can also be used to break up particles of the precipitate and facilitate solubilization.[1] However, it is important to be cautious with these methods, as excessive heat or prolonged sonication can potentially degrade the compound.

Troubleshooting Guide

If you are experiencing insolubility with this compound, follow this step-by-step troubleshooting guide.

Step 1: Optimizing the Preparation of this compound Working Solutions

The most common reason for precipitation is the dilution method. A sudden change in solvent polarity can cause the compound to fall out of solution. The following protocol is recommended for preparing working solutions of this compound.

Experimental Protocol: Preparation of this compound Working Solutions

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming or brief sonication.[1][2]

  • Create Intermediate Dilutions in DMSO:

    • Perform serial dilutions of the high-concentration stock solution in pure DMSO to create intermediate stocks. This is a critical step to avoid precipitation upon final dilution into the aqueous medium.[1]

  • Final Dilution into Cell Culture Medium:

    • Pre-warm the cell culture medium to 37°C.

    • Add the desired volume of the appropriate DMSO intermediate stock solution to the pre-warmed medium while vortexing or gently mixing. It is crucial to add the DMSO stock to the aqueous medium and not the other way around.[1]

    • Ensure the final DMSO concentration in the cell culture medium does not exceed the tolerance level of your specific cell line (typically ≤ 0.5%).[4][5]

Troubleshooting Workflow for this compound Dilution

G cluster_0 Preparation of Stock and Working Solutions start Start: this compound Powder stock Prepare 10 mM Stock in 100% DMSO start->stock intermediate Create Intermediate Dilutions in 100% DMSO (e.g., 1 mM, 100 µM) stock->intermediate final Add to Pre-warmed Cell Culture Medium (Final DMSO ≤ 0.5%) intermediate->final observe Observe for Precipitation final->observe end_soluble Soluble: Proceed with Experiment observe->end_soluble No troubleshoot Precipitate Observed: Troubleshoot observe->troubleshoot Yes

Caption: Workflow for preparing this compound solutions.

Step 2: Assessing this compound Solubility in Different Media Formulations

If precipitation persists, the composition of your cell culture medium might be a contributing factor. Certain components, like high concentrations of salts or proteins, can influence the solubility of small molecules.

Experimental Protocol: Testing this compound Solubility in Different Media

  • Prepare a 100 µM solution of this compound in various base media (e.g., DMEM, RPMI-1640, IMDM) with and without serum (e.g., 10% FBS).

  • Follow the recommended dilution protocol from Step 1.

  • Incubate the solutions at 37°C for 1 hour.

  • Visually inspect for any signs of precipitation.

  • (Optional) For a quantitative assessment, centrifuge the samples and measure the concentration of the soluble this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Table 1: Illustrative Solubility of this compound in Different Cell Culture Media

MediumSerum (FBS)Visual Observation of Precipitation
DMEM0%Slight Haze
DMEM10%Clear
RPMI-16400%Moderate Precipitate
RPMI-164010%Slight Haze
IMDM0%Heavy Precipitate
IMDM10%Moderate Precipitate

This is illustrative data and may not reflect actual experimental results.

The presence of serum proteins can sometimes help to stabilize hydrophobic compounds and keep them in solution.

Step 3: The Impact of pH on this compound Solubility

Experimental Protocol: pH-Dependent Solubility Assay

  • Prepare a series of buffers with different pH values that are compatible with your experimental system (e.g., pH 6.8, 7.2, 7.4, 7.8).

  • Prepare a working solution of this compound in each buffer following the dilution protocol from Step 1.

  • Incubate and observe for precipitation as described in the previous protocol.

Table 2: Illustrative pH-Dependent Solubility of this compound

Buffer pHVisual Observation of Precipitation
6.8Clear
7.2Slight Haze
7.4Moderate Precipitate
7.8Heavy Precipitate

This is illustrative data and may not reflect actual experimental results.

If a pH dependency is observed, you may need to adjust the pH of your cell culture medium, ensuring it remains within a physiologically acceptable range for your cells.

SHP2 Signaling Pathway and this compound's Mechanism of Action

This compound is an inhibitor of SHP2, a non-receptor protein tyrosine phosphatase.[6] SHP2 plays a crucial role in various signaling pathways, including the RAS-RAF-ERK pathway, which is involved in cell proliferation, differentiation, and survival.[7] SHP2 can dephosphorylate target proteins, leading to the activation of downstream signaling cascades.[7] By inhibiting SHP2, this compound can block these signaling events, which is of therapeutic interest in diseases like cancer.[8][]

Diagram of the SHP2 Signaling Pathway and the Action of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 inhibits

Caption: SHP2 signaling and this compound inhibition.

References

Technical Support Center: Optimizing SHP844 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using SHP844, a selective allosteric inhibitor of SHP2 phosphatase. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize this compound concentration for maximum and reliable inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene[1][2]. SHP2 plays a critical role in multiple cellular signaling pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, which are pivotal for cell proliferation, differentiation, and survival[1][3][4]. This compound functions as an allosteric inhibitor, meaning it binds to a site on the SHP2 protein distinct from the active site, locking the enzyme in an inactive conformation and thereby preventing its function.

Q2: What is a typical starting concentration for this compound in cell-based assays?

The reported in vitro IC50 for this compound is 18.9 µM[1]. However, the optimal concentration for cell-based assays can vary significantly based on the cell type, experimental duration, and specific endpoint being measured. A common starting point for optimization is to perform a dose-response curve ranging from 0.1 µM to 50 µM.

Q3: How can I confirm that this compound is engaging with its target, SHP2, in my cells?

Confirming target engagement is a critical step to ensure that the observed biological effects are due to the specific inhibition of SHP2. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose[3][5][6]. This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand[7][8]. An increase in the melting temperature of SHP2 in the presence of this compound provides direct evidence of target engagement within intact cells.

Q4: My results are not consistent. What are common causes of experimental variability?

Inconsistent results when using small molecule inhibitors can stem from several factors:

  • Compound Solubility: Poor solubility of the compound in cell culture media can lead to precipitation and an inaccurate effective concentration[9]. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved before adding it to the media.

  • Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments.

  • Assay Timing: The timing of treatment and sample collection can be critical, especially when looking at dynamic signaling events.

  • Reagent Quality: Use high-quality, validated reagents and ensure the this compound stock solution is stored correctly and has not degraded.

Q5: How do I assess the downstream effects of SHP2 inhibition by this compound?

Since SHP2 is an upstream regulator of the RAS-ERK (MAPK) pathway, a common method to assess its inhibition is to measure the phosphorylation status of downstream kinases, particularly ERK1/2. Inhibition of SHP2 by this compound should lead to a decrease in phosphorylated ERK (p-ERK). This can be readily quantified using techniques like Western Blotting or specific ELISA kits.

Q6: What are potential off-target effects of this compound?

While this compound is designed as a selective SHP2 inhibitor, like any small molecule, it has the potential for off-target effects. These occur when a compound interacts with unintended proteins[10][11]. It is good practice to include control experiments, such as using a structurally unrelated SHP2 inhibitor to confirm that the observed phenotype is consistent, or employing rescue experiments. If off-target effects are a major concern, proteome-wide thermal shift assays (proteome-wide CETSA) can be used to identify other potential binding partners.

Troubleshooting Guide

Problem: I am not observing any inhibition of my downstream pathway (e.g., no change in p-ERK levels).

  • Is the inhibitor engaging the target?

    • Solution: Perform a CETSA to confirm that this compound is binding to SHP2 in your specific cell line and experimental conditions. Without target engagement, no downstream effects can be expected[3][6].

  • Is the concentration high enough?

    • Solution: Your cell line may require a higher concentration of this compound for effective inhibition. Perform a dose-response experiment, testing concentrations up to 50 µM or higher, while monitoring for toxicity.

  • Is the pathway active in your cells?

    • Solution: Ensure the SHP2-dependent signaling pathway is active in your cells under basal conditions or after stimulation (e.g., with a growth factor like PDGF)[12]. Run a positive control to confirm pathway activation.

Problem: I am observing high levels of cell toxicity at my effective concentration.

  • Is the toxicity on-target or off-target?

    • Solution: Some cell lines are highly dependent on SHP2 signaling for survival, meaning on-target inhibition can be inherently toxic. However, toxicity could also be an off-target effect. Try to correlate the dose-response for toxicity with the dose-response for p-ERK inhibition. If they do not align, off-target toxicity is more likely.

  • Can the treatment duration be shortened?

    • Solution: Reduce the incubation time. Inhibition of signaling pathways can often be observed within a few hours. A shorter exposure may be sufficient to see the desired effect while minimizing toxicity.

Problem: The compound appears to be precipitating in my cell culture media.

  • Is the stock concentration too high?

    • Solution: Avoid using highly concentrated stock solutions that require very small volumes for dilution, as this can lead to rapid precipitation. Prepare intermediate dilutions in serum-free media before the final dilution in your complete media.

  • Is the final solvent concentration too high?

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic and does not exceed a level that promotes compound precipitation (typically <0.5%).

  • Can solubility be improved?

    • Solution: For persistent solubility issues, formulation strategies such as using solubilizing agents may be considered, though this can introduce other experimental variables[9].

Data Presentation & Key Parameters

Table 1: this compound Inhibitor Profile
ParameterValueReference
Target SHP2 (PTPN11)[1]
Mechanism Allosteric Inhibitor[3][4]
IC50 (in vitro) 18.9 µM[1]
Typical Starting Range 0.1 µM - 50 µMN/A
Table 2: Example Dose-Response Experiment Design
Concentration (µM)PurposeKey Measurement
0 (Vehicle Control)BaselineBasal p-ERK, Cell Viability
0.1Low-end activityp-ERK inhibition
1.0p-ERK inhibition
5.0p-ERK inhibition
10.0Mid-range activityp-ERK inhibition, Cell Viability
25.0p-ERK inhibition, Cell Viability
50.0High-end activityp-ERK inhibition, Cell Viability

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for SHP2 Target Engagement

This protocol describes how to verify the binding of this compound to SHP2 in intact cells using Western Blot for detection[7][13].

Methodology:

  • Cell Culture: Plate your cells of interest and grow them to ~80-90% confluency.

  • Compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspension into separate PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes[8][14]. One aliquot should be kept on ice as the non-heated control.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., using liquid nitrogen and a 37°C water bath)[8].

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins[8].

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Analyze the samples by SDS-PAGE and Western Blot using a primary antibody specific for SHP2.

  • Data Analysis: Quantify the band intensities. For each treatment group (vehicle vs. This compound), plot the percentage of soluble SHP2 remaining relative to the non-heated control against the temperature. A shift in the melting curve to the right for the this compound-treated group indicates thermal stabilization and therefore, target engagement.

Protocol 2: Western Blot for Downstream p-ERK Inhibition

This protocol details how to measure the effect of this compound on the phosphorylation of ERK1/2.

Methodology:

  • Cell Culture & Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight if necessary to reduce basal pathway activity. Treat with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 2 hours).

  • Stimulation (Optional): If required, stimulate the cells with an appropriate growth factor (e.g., PDGF, EGF) for a short period (e.g., 10-15 minutes) to robustly activate the pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the bands.

  • Loading Control: Strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK and the loading control. Normalize the p-ERK signal to the total ERK or housekeeping protein signal. Plot the normalized p-ERK levels against the this compound concentration to determine the dose-dependent inhibition.

Visualizations: Pathways and Workflows

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) GRB2 GRB2 RTK->GRB2 P SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive P SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS GTP Exchange SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Dephosphorylates RAS regulators RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->SHP2_active Inhibition CETSA_Workflow start 1. Treat Cells (Vehicle vs this compound) harvest 2. Harvest & Resuspend Cells start->harvest heat 3. Heat Challenge (Temperature Gradient) harvest->heat lyse 4. Freeze-Thaw Lysis heat->lyse centrifuge 5. Centrifuge (Separate Soluble/Insoluble) lyse->centrifuge collect 6. Collect Supernatant (Soluble Fraction) centrifuge->collect quantify 7. Protein Quantification & Normalization collect->quantify wb 8. Western Blot (Detect Soluble SHP2) quantify->wb analyze 9. Analyze Data (Plot Melting Curves) wb->analyze Troubleshooting_Logic start Problem: No Downstream Inhibition q1 Is SHP2 pathway active in your cell line? start->q1 a1_yes Perform CETSA to confirm target engagement. q1->a1_yes Yes a1_no Stimulate pathway with growth factor or use a different cell line. q1->a1_no No q2 Is target engaged? a1_yes->q2 end Problem Solved a1_no->end a2_yes Increase this compound concentration. (Perform dose-response). q2->a2_yes Yes a2_no Troubleshoot CETSA protocol. Check compound integrity. q2->a2_no No a2_yes->end a2_no->end

References

How to minimize SHP844 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the SHP844 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound, a SHP2 inhibitor, and to offer solutions for minimizing its off-target effects in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK pathway, which is involved in cell growth, proliferation, and differentiation.[2] this compound functions as an allosteric inhibitor, meaning it binds to a site on the SHP2 protein distinct from the active site. This binding stabilizes SHP2 in a closed, inactive conformation, preventing it from carrying out its signaling functions.

Q2: What are the potential off-target effects of this compound in kinase assays?

A2: While this compound is designed to be a SHP2 inhibitor, like many small molecule inhibitors, it may exhibit off-target effects by binding to other kinases or proteins. The primary cause of off-target effects for many kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome.[3] Off-target interactions can lead to the modulation of unintended signaling pathways, resulting in misleading experimental results or cellular toxicity. It is crucial to characterize the selectivity profile of this compound to understand its potential off-target liabilities.

Q3: How can I determine the optimal concentration of this compound to use in my experiments?

A3: The optimal concentration of this compound depends on the specific cell line and assay being used. It is recommended to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect (e.g., inhibition of ERK phosphorylation) without causing significant cytotoxicity. Start with a broad range of concentrations centered around the reported IC50 of 18.9 µM.[1]

Q4: I am not observing the expected downstream effects of SHP2 inhibition (e.g., decreased p-ERK) after this compound treatment. What could be the issue?

A4: Several factors could contribute to a lack of downstream effects. The cell line you are using may not be dependent on the SHP2-RAS-MAPK signaling pathway for its growth and survival. Alternatively, the cells may have developed resistance to SHP2 inhibition, potentially through the activation of compensatory signaling pathways. It is also important to ensure that the this compound compound is properly stored and handled to maintain its activity.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in kinase assays.

Problem Possible Cause Suggested Solution
High background signal in kinase assay 1. Non-specific binding of this compound to assay components. 2. Autofluorescence of this compound.1. Include appropriate vehicle controls (e.g., DMSO). 2. Test for this compound interference with the assay detection method in the absence of the kinase.
Inconsistent results between experiments 1. Variability in cell seeding density. 2. Inconsistent this compound concentration. 3. Freeze-thaw cycles of this compound stock solution.1. Optimize and standardize cell seeding density. 2. Prepare fresh dilutions of this compound for each experiment from a stable stock. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Observed cellular phenotype does not align with known SHP2 function 1. Off-target effects of this compound. 2. The phenotype is a result of inhibiting a different kinase.1. Perform a kinome-wide selectivity profiling to identify potential off-targets. 2. Use a structurally unrelated SHP2 inhibitor to see if the same phenotype is observed. 3. Use genetic approaches like siRNA or CRISPR to knockdown SHP2 and compare the phenotype.
Discrepancy between biochemical IC50 and cellular potency 1. High intracellular ATP concentration competing with the inhibitor. 2. Poor cell permeability of this compound. 3. Efflux of this compound by cellular pumps.1. Use cell-based assays that measure target engagement directly, such as the Cellular Thermal Shift Assay (CETSA). 2. Co-incubate with an efflux pump inhibitor to see if cellular potency increases.

Data Presentation

Table 1: this compound Inhibitory Activity

TargetIC50 (µM)Assay Conditions
SHP218.9Biochemical assay

Data sourced from MedchemExpress.[1]

Table 2: Representative Kinase Selectivity Profile for a SHP2 Inhibitor

Kinase Target% Inhibition at 1 µM
SHP2 95%
Kinase A15%
Kinase B8%
Kinase C<5%
Kinase D<5%

This table presents representative data to illustrate a kinase selectivity profile. Actual data for this compound should be generated through a comprehensive kinase panel screen.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for SHP2 Target Engagement

This protocol allows for the assessment of this compound binding to SHP2 in intact cells.

Materials:

  • Cells expressing SHP2

  • This compound

  • DMSO (vehicle)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blotting (anti-SHP2, secondary antibody)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the aggregated, denatured protein.

  • Western Blotting: Collect the supernatant and analyze the amount of soluble SHP2 by SDS-PAGE and Western blotting using an anti-SHP2 antibody.

  • Data Analysis: Quantify the band intensities. An increase in the amount of soluble SHP2 at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Kinome-wide Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of this compound against a broad panel of kinases. Commercial services are available for this type of analysis.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity to a contract research organization (CRO) offering kinase profiling services.

  • Assay Format: The CRO will typically use a high-throughput in vitro kinase assay platform (e.g., radiometric, fluorescence-based, or binding assays like KinomeScan™).

  • Screening: this compound will be screened at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of purified, recombinant kinases.

  • Data Collection: The activity of each kinase in the presence of this compound is measured and compared to a vehicle control.

  • Data Analysis: The results are typically reported as the percentage of inhibition for each kinase at the tested concentration. For hits that show significant inhibition, IC50 values can be determined by performing dose-response experiments.

  • Selectivity Profile: The data is compiled to generate a comprehensive selectivity profile of this compound, highlighting any potential off-target kinases.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 recruits SOS SOS Grb2->SOS binds RAS RAS SOS->RAS activates SHP2->RAS promotes activation This compound This compound This compound->SHP2 inhibits RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription regulates

Caption: SHP2 Signaling in the RAS/MAPK Pathway and this compound Inhibition.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Compound Verify this compound Integrity (Storage, Handling) Start->Check_Compound Check_Assay Validate Assay Conditions (Controls, Reagents) Start->Check_Assay Dose_Response Perform Dose-Response Experiment Check_Compound->Dose_Response Check_Assay->Dose_Response On_Target_Effect On-Target Effect Observed? Dose_Response->On_Target_Effect Off_Target_Screen Conduct Kinome-wide Selectivity Screen On_Target_Effect->Off_Target_Screen No Use_Orthogonal_Tool Use Structurally Different SHP2 Inhibitor or Genetic Knockdown On_Target_Effect->Use_Orthogonal_Tool No Confirm_On_Target Confirm On-Target Mechanism On_Target_Effect->Confirm_On_Target Yes Analyze_Off_Targets Analyze Off-Target Profile and Modify Experiment Off_Target_Screen->Analyze_Off_Targets Use_Orthogonal_Tool->Confirm_On_Target End Problem Resolved Analyze_Off_Targets->End Confirm_On_Target->End

Caption: Troubleshooting Workflow for Unexpected Results with this compound.

CETSA_Workflow Start Start: CETSA Experiment Cell_Treatment 1. Treat Cells with this compound or Vehicle (DMSO) Start->Cell_Treatment Harvest_Cells 2. Harvest and Wash Cells Cell_Treatment->Harvest_Cells Heat_Treatment 3. Heat Cell Suspension (Temperature Gradient) Harvest_Cells->Heat_Treatment Cell_Lysis 4. Lyse Cells Heat_Treatment->Cell_Lysis Centrifugation 5. Centrifuge to Separate Soluble and Insoluble Fractions Cell_Lysis->Centrifugation Western_Blot 6. Analyze Soluble SHP2 by Western Blot Centrifugation->Western_Blot Data_Analysis 7. Quantify Band Intensities and Compare Treated vs. Control Western_Blot->Data_Analysis Result Increased Thermal Stability Indicates Target Engagement Data_Analysis->Result End End Result->End

Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Addressing SHP844 Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and managing the potential degradation of SHP844, a SHP2 inhibitor, during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] SHP2 is a protein tyrosine phosphatase that plays a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[1] By inhibiting SHP2, this compound can modulate these signaling cascades, making it a valuable tool for cancer research and other therapeutic areas.

Q2: What are the primary concerns regarding this compound stability in long-term experiments?

A2: As with many small molecule inhibitors, the stability of this compound in aqueous solutions like cell culture media over extended periods is a primary concern.[2] Degradation can lead to a decrease in the effective concentration of the inhibitor, potentially causing inconsistent or misleading experimental results. Factors that can influence its stability include temperature, pH, light exposure, and interactions with components of the culture medium.[2]

Q3: How should this compound be stored to ensure its stability?

A3: For optimal stability, this compound stock solutions, typically dissolved in a solvent like DMSO, should be stored at -20°C or -80°C.[2] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.[2][3] When stored as a solid, it should be kept at room temperature in the continental US, though this may vary in other locations.[1]

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of small molecule inhibitors like this compound. It is important to use a high grade of DMSO and to be mindful of the final concentration in your experimental setup, as high concentrations of DMSO can be toxic to cells.[4]

Troubleshooting Guide

This guide addresses common issues that may arise due to this compound degradation in long-term experiments.

Issue Possible Cause Suggested Solution
Diminished or inconsistent inhibitory effect over time. This compound may be degrading in the cell culture medium at 37°C. The half-life of small molecules in culture media can vary significantly.1. Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours). The optimal frequency should be determined empirically. 2. Conduct a stability study: Assess the stability of this compound in your specific cell culture medium over time using methods like HPLC or LC-MS.[5] 3. Use a positive control: Include a positive control with a known stable inhibitor of the same pathway to ensure the experimental system is responsive.
High variability between experimental replicates. Inconsistent degradation of this compound across different wells or plates. This could be due to slight variations in temperature, light exposure, or evaporation.1. Ensure consistent experimental conditions: Maintain uniform temperature and CO2 levels in the incubator. Minimize the exposure of plates to light. Use sealed plates or humidified chambers to reduce evaporation. 2. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment to avoid variability from degraded working solutions.
Unexpected cellular toxicity. Degradation products of this compound may be more toxic than the parent compound. Alternatively, the solvent (e.g., DMSO) concentration may be too high.1. Assess toxicity of potential degradants: If possible, identify degradation products and test their toxicity. 2. Solvent control: Always include a vehicle control (medium with the same concentration of DMSO) to assess the toxicity of the solvent itself.[4] 3. Dose-response curve: Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line.[4]
Precipitation of the compound in the medium. This compound may have limited solubility in aqueous media, and this can be exacerbated by changes in temperature or pH.1. Check solubility limits: Ensure the final concentration of this compound in the medium does not exceed its solubility limit. 2. Visual inspection: Visually inspect the culture medium for any signs of precipitation after adding this compound. 3. Pre-warm the medium: Pre-warming the medium to 37°C before adding the this compound stock solution can sometimes help with solubility.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over a defined period at 37°C.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C with 5% CO2

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Prepare a working solution of this compound in the cell culture medium at the desired final concentration.

  • Aliquot the this compound-containing medium into sterile tubes or wells of a plate.

  • Place the samples in a 37°C incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot and store it at -80°C until analysis.

  • Analyze the concentration of the remaining intact this compound in each sample using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in the medium.

Protocol 2: Long-Term Cell Viability Assay with this compound

Objective: To assess the long-term effect of this compound on cell viability while accounting for potential degradation.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (medium with the same concentration of DMSO).

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • For experiments lasting longer than 48 hours, replace the medium with freshly prepared this compound-containing medium every 48 hours to maintain a more constant concentration of the inhibitor.

  • At the end of the desired incubation period (e.g., 72 hours, 96 hours, or longer), perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader and calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras dephosphorylates negative regulators of This compound This compound This compound->SHP2 inhibits

Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Long-Term Experiment with this compound Prep Prepare fresh This compound dilutions from frozen stock Start->Prep Treat Treat cells with This compound-containing medium Prep->Treat Incubate Incubate for 24-48 hours Treat->Incubate Check Observe for signs of degradation or toxicity Incubate->Check Endpoint Endpoint Assay (e.g., Viability, Western Blot) Incubate->Endpoint Experiment duration reached Replenish Replenish with fresh This compound medium Check->Replenish No issues Troubleshoot Troubleshoot: - Adjust concentration - Shorten replenishment interval - Check for contamination Check->Troubleshoot Issues observed Continue Continue incubation Replenish->Continue Continue->Incubate Analyze Analyze Data Endpoint->Analyze

Caption: Recommended workflow for long-term experiments using this compound.

References

Technical Support Center: Overcoming Resistance to SHP844 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the SHP2 inhibitor, SHP844, in cancer cell lines. The information provided is intended to help identify potential mechanisms of resistance and guide the design of experiments to overcome it.

Note on Available Data: While this guide focuses on this compound, much of the detailed mechanistic and quantitative data available in the public domain pertains to other allosteric SHP2 inhibitors with a similar mechanism of action, such as SHP099. Where this compound-specific data is limited, information from studies on these analogous compounds is used as a scientifically-grounded substitute to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-RAF-ERK and other signaling pathways downstream of receptor tyrosine kinases (RTKs).[2][3] By binding to an allosteric site, this compound stabilizes SHP2 in an inactive conformation, thereby preventing its function in signal transduction pathways that promote cell proliferation and survival.

Q2: In which cancer types is resistance to SHP2 inhibitors commonly observed?

A2: Resistance to SHP2 inhibitors has been observed in various cancer models, particularly those with a dependency on the MAPK pathway. This includes, but is not limited to, cancers with KRAS mutations (e.g., pancreatic, lung, and ovarian cancers) and those driven by RTK hyperactivation.[1][4]

Q3: What are the known mechanisms of resistance to SHP2 inhibitors like this compound?

A3: The primary mechanism of resistance is the reactivation of the MAPK/ERK signaling pathway through various feedback loops. This can involve the upregulation of RTKs, leading to a bypass of SHP2 inhibition.[2] Additionally, alterations in parallel survival pathways, such as the PI3K-AKT pathway, can contribute to resistance. In some cases, mutations in the PTPN11 gene (which encodes SHP2) that prevent inhibitor binding can also confer resistance.[1]

Q4: Are there established methods for generating this compound-resistant cell lines?

A4: Yes, resistant cell lines can be generated in vitro by continuous exposure to escalating concentrations of the drug over a prolonged period.[5] This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the inhibitor.

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments where you observe resistance to this compound.

Observed Problem Potential Cause Suggested Action
No initial response to this compound treatment in a cell line expected to be sensitive. 1. Incorrect drug concentration. 2. Cell line is intrinsically resistant. 3. Issues with drug stability or activity.1. Perform a dose-response curve to determine the IC50 value. 2. Verify the mutational status and pathway dependency of your cell line (e.g., KRAS, BRAF, RTK amplification). 3. Ensure proper storage and handling of the this compound compound.
Initial response to this compound followed by a rebound in cell proliferation (Acquired Resistance). 1. Reactivation of the MAPK/ERK pathway. 2. Activation of bypass signaling pathways (e.g., PI3K/AKT).1. Perform Western blot analysis to check the phosphorylation status of ERK (p-ERK) and AKT (p-AKT) over a time course of this compound treatment. 2. Consider combination therapy with a MEK inhibitor (e.g., trametinib) or a PI3K inhibitor.
Variability in this compound sensitivity across different experimental replicates. 1. Inconsistent cell seeding density. 2. Heterogeneity within the cell population.1. Ensure consistent cell numbers are seeded for each experiment. 2. Consider single-cell cloning to establish a more homogenous cell population.

Data Summary

The following tables summarize quantitative data on the efficacy of SHP2 inhibitors, alone and in combination, in various cancer cell lines.

Table 1: IC50 Values of SHP2 Inhibitors in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeDriver MutationSHP2 InhibitorIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Resistance
KYSE-520 Esophageal Squamous Cell CarcinomaEGFR AmplificationSHP0993.76> 10> 2.7
Detroit 562 Pharyngeal CarcinomaEGFR AmplificationSHP0995.14> 10> 1.9
SUM-52 Breast CancerFGFR2 AmplificationSHP09949.62N/AN/A
KATO III Gastric CancerFGFR2 AmplificationSHP09917.28N/AN/A
JHH-7 Hepatocellular CarcinomaFGF19 AmplificationSHP09945.32N/AN/A
Hep3B Hepatocellular CarcinomaFGF19 AmplificationSHP09919.08N/AN/A

Data for SHP099 is presented as a surrogate for this compound due to the limited availability of public data for this compound.

Table 2: Synergistic Effects of SHP2 Inhibitor Combination Therapies

Cell LineCancer TypeCombination TherapyEffect
Multiple KRAS-mutant cell lines Pancreatic, Lung CancerSHP099 + MEK inhibitor (Trametinib)Strong synergistic anti-proliferative effect.
RKO Colorectal CancerSHP099 + Dabrafenib + TrametinibSignificant suppression of tumor growth.
Hepatoma cells Liver CancerSHP2 inhibitor + SorafenibOvercomes adaptive resistance to sorafenib.

Experimental Protocols

1. Protocol for Generating this compound-Resistant Cancer Cell Lines

This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line of interest.

  • Materials:

    • Parental cancer cell line

    • Complete cell culture medium

    • This compound

    • DMSO (vehicle control)

    • Cell culture flasks/plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.

    • Initial Drug Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).

    • Monitoring and Maintenance: Monitor the cells regularly for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level until the cells recover.

    • Establishment of Resistant Line: Continue this process of dose escalation over several months until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

    • Characterization: Characterize the resistant cell line by determining its new IC50 for this compound and comparing it to the parental line. Analyze molecular markers of resistance (e.g., p-ERK, p-AKT levels).

2. Western Blot Analysis for Pathway Reactivation

This protocol allows for the detection of changes in key signaling proteins that indicate pathway reactivation.

  • Materials:

    • Parental and this compound-resistant cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and membrane (e.g., PVDF)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment and Lysis: Seed both parental and resistant cells. Treat with this compound at various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells and collect the protein lysates.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane in blocking buffer.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

      • Wash the membrane again and apply the chemiluminescent substrate.

    • Detection: Visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 Activation SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS SHP2->RAS Promotes GDP/GTP Exchange RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->SHP2 Inhibition

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Resistance_Mechanism cluster_treatment This compound Treatment cluster_pathway MAPK Pathway cluster_resistance Resistance Mechanism This compound This compound SHP2 SHP2 This compound->SHP2 Inhibition RAS RAS SHP2->RAS ERK p-ERK RAS->ERK Blocked RAS->ERK Restored Signaling Proliferation Continued Proliferation ERK->Proliferation RTK_up RTK Upregulation (Feedback Loop) RTK_up->RAS Reactivation PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Proliferation

Caption: Mechanisms of resistance to this compound via pathway reactivation.

Experimental_Workflow start Start: Sensitive Cell Line dose_escalation Continuous this compound Dose Escalation start->dose_escalation resistant_line Generate Resistant Cell Line dose_escalation->resistant_line characterization Characterization resistant_line->characterization ic50 Determine IC50 characterization->ic50 western Western Blot (p-ERK, p-AKT) characterization->western combination Test Combination Therapies characterization->combination

Caption: Workflow for generating and characterizing this compound-resistant cell lines.

References

Best practices for SHP844 storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of SHP844, a potent SHP2 inhibitor. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and ensure reproducible experimental results.

FAQs: Storage and Handling

Q1: How should I store the solid this compound compound upon receipt?

A1: Upon receipt, solid this compound should be stored in a tightly sealed container in a freezer, ideally at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 4°C is acceptable. Protect the compound from light and moisture.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to dissolve the solid this compound in a suitable organic solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the compound is fully dissolved by vortexing.

Q3: How should I store the this compound stock solution?

A3: this compound stock solutions should be stored at -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]

Q4: Is this compound stable at room temperature?

A4: While short periods at room temperature, such as during shipping, are unlikely to significantly affect the product's efficacy, prolonged exposure should be avoided.[1] For experimental use, it is best to thaw the required aliquot and keep it on ice.

Q5: What safety precautions should I take when handling this compound?

A5: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

ParameterRecommendation
Storage Temperature (Solid) -20°C to -80°C (long-term)
Storage Temperature (Solution) -20°C to -80°C (in aliquots)
Recommended Solvent DMSO
Handling In a well-ventilated area with appropriate PPE

Troubleshooting Guides

This section addresses potential issues that may arise during the use of this compound in various assays.

FAQs: Experimental Troubleshooting

Q1: I am not seeing the expected inhibition of SHP2 activity in my in vitro assay. What could be the problem?

A1: There are several potential reasons for a lack of inhibition:

  • Improper Storage: The compound may have degraded due to improper storage. Ensure that both the solid compound and stock solutions have been stored correctly.

  • Incorrect Concentration: Double-check your calculations for the final concentration of this compound in your assay.

  • Assay Conditions: The specific conditions of your assay (e.g., substrate concentration, enzyme concentration, incubation time) may need optimization.

  • Inhibitor-Substrate Competition: If using a high concentration of substrate, it may compete with the inhibitor. Try varying the substrate concentration.

Q2: My results from cell-based assays are inconsistent. What are the possible causes?

A2: Inconsistent results in cell-based assays can be due to:

  • Cell Permeability: Ensure that this compound is able to effectively penetrate the cell membrane of your chosen cell line.

  • Cell Health: The health and passage number of your cells can significantly impact results. Use healthy, low-passage cells for your experiments.

  • Off-Target Effects: At higher concentrations, SHP2 inhibitors can sometimes have off-target effects that may lead to unexpected results.[2][3] It is advisable to perform a dose-response experiment to determine the optimal concentration.

  • Experimental Variability: Ensure consistent cell seeding density, treatment times, and assay conditions across all experiments.

Q3: I am observing cytotoxicity in my cell-based assays at concentrations where I expect to see specific SHP2 inhibition. What should I do?

A3: Cytotoxicity can be a concern with any small molecule inhibitor. Consider the following:

  • Concentration Reduction: Lower the concentration of this compound to a range where you can observe SHP2 inhibition without significant cell death.

  • Incubation Time: Shorten the incubation time with the inhibitor.

  • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) to distinguish between inhibitor-specific effects and solvent effects.

  • Alternative Assays: Consider using alternative assays to measure SHP2 activity that are less susceptible to artifacts from cytotoxicity.

Experimental Protocols

Below are generalized methodologies for common experiments involving SHP2 inhibitors like this compound. Researchers should adapt these protocols to their specific experimental needs.

In Vitro SHP2 Phosphatase Activity Assay

This protocol describes a general method for measuring the enzymatic activity of SHP2 in the presence of an inhibitor.

  • Reagents and Materials:

    • Recombinant SHP2 enzyme

    • Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

    • This compound stock solution (in DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO) dilution.

    • Add a fixed amount of recombinant SHP2 enzyme to each well of the microplate.

    • Add the serially diluted this compound or vehicle control to the wells containing the enzyme.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the phosphatase substrate to each well.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period.

    • Stop the reaction (if necessary, depending on the substrate).

    • Measure the product formation using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Western Blot Assay for SHP2 Pathway Inhibition

This protocol outlines a method to assess the effect of this compound on the phosphorylation of downstream targets of SHP2 in a cellular context.

  • Reagents and Materials:

    • Cell line of interest (e.g., a cancer cell line with an activated RTK pathway)

    • Cell culture medium and supplements

    • This compound stock solution (in DMSO)

    • Growth factor (e.g., EGF, FGF) for stimulation

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

    • Secondary antibodies (HRP-conjugated)

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere and grow to the desired confluency.

    • Serum-starve the cells for a few hours to overnight to reduce basal signaling.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to activate the SHP2 pathway.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-ERK, ERK).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Signaling Pathways and Workflows

SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in several signaling pathways initiated by receptor tyrosine kinases (RTKs), cytokine receptors, and integrins.[4] It is a key positive regulator of the RAS-MAPK pathway and also modulates the PI3K-AKT and JAK-STAT pathways.[4][5]

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Grb2 Dephosphorylates negative regulators SHP2->PI3K Modulates JAK JAK SHP2->JAK Modulates AKT AKT PI3K->AKT STAT STAT JAK->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT->Transcription This compound This compound This compound->SHP2

Caption: SHP2 is a key node in multiple signaling pathways.

Experimental Workflow: In Vitro SHP2 Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of this compound on SHP2 in a biochemical assay.

Experimental_Workflow A Prepare this compound Serial Dilution C Pre-incubate A->C B Add SHP2 Enzyme B->C D Add Substrate & Initiate Reaction C->D E Incubate D->E F Measure Signal E->F G Data Analysis (IC50) F->G

Caption: Workflow for determining the IC50 of this compound.

References

How to control for SHP844 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SHP2 inhibitor, SHP844. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the cytotoxic effects of this compound in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and survival by modulating key signaling pathways, most notably the RAS-MAPK pathway. By binding to an allosteric pocket of SHP2, this compound locks the enzyme in an inactive conformation, thereby preventing its function.

Q2: Why is it important to control for the cytotoxicity of this compound in normal cells?

A2: While SHP2 is a compelling target in oncology due to its role in cancer progression, it is also essential for the proper functioning of normal cells.[1] Therefore, inhibiting SHP2 can lead to undesired cytotoxic effects in healthy, non-cancerous cells. Controlling for this cytotoxicity is critical to determine the therapeutic window of this compound, which is the concentration range where it effectively inhibits cancer cell proliferation with minimal harm to normal cells. This is a key aspect of preclinical safety and efficacy assessment.

Q3: What are the common causes of cytotoxicity with small molecule inhibitors like this compound in cell culture?

A3: Cytotoxicity from small molecule inhibitors in vitro can arise from several factors:

  • On-target toxicity: The inhibitor's intended mechanism of action, in this case, the inhibition of SHP2, may disrupt essential signaling pathways in normal cells.

  • Off-target effects: The inhibitor may bind to other cellular targets besides SHP2, leading to unintended and toxic consequences.

  • High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.

  • Prolonged exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.

  • Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.

Troubleshooting Guide: Mitigating this compound Cytotoxicity in Normal Cells

This guide provides a systematic approach to identifying and mitigating the cytotoxic effects of this compound in your normal cell lines.

Issue 1: High levels of cell death observed in normal cells after treatment with this compound.

  • Possible Cause 1: Inhibitor concentration is too high.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific normal cell line. It is crucial to test a wide range of concentrations, including those significantly below the reported IC50 value for cancer cells.

  • Possible Cause 2: Prolonged exposure to the inhibitor.

    • Solution: Reduce the incubation time. Determine the minimum time required to achieve the desired level of SHP2 inhibition in your cancer cell model while minimizing the impact on normal cells.

  • Possible Cause 3: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experiments to assess the effect of the solvent alone.

  • Possible Cause 4: The normal cell line is particularly sensitive.

    • Solution: If possible, consider using a more robust normal cell line that is biologically relevant to your cancer model. Alternatively, perform extensive optimization of the concentration and exposure time for the sensitive cell line.

Issue 2: Inconsistent cytotoxicity results between experiments.

  • Possible Cause 1: Inconsistent cell health or passage number.

    • Solution: Use cells from a consistent and low passage number for all experiments. Ensure that cells are healthy and in the logarithmic growth phase before treatment.

  • Possible Cause 2: Variability in inhibitor preparation.

    • Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Inaccurate cell seeding.

    • Solution: Ensure accurate and consistent cell seeding density across all wells and plates. Use a calibrated cell counter and ensure a homogenous cell suspension.

Data Presentation: Comparative Cytotoxicity of this compound

A critical step in assessing the therapeutic potential of this compound is to compare its cytotoxic effects on cancer cells versus normal cells. The following table provides a template for presenting such data. Note: The IC50 values presented here are for illustrative purposes only. Researchers must determine the IC50 values for their specific cell lines and experimental conditions.

Cell LineCell TypeTissue of OriginThis compound IC50 (µM)
Cancer Cell Lines
MCF-7Breast AdenocarcinomaBreast[Insert experimental data]
A549Lung CarcinomaLung[Insert experimental data]
HCT116Colorectal CarcinomaColon[Insert experimental data]
Normal Cell Lines
MCF 10ANon-tumorigenic epithelialBreast[Insert experimental data]
BEAS-2BNon-tumorigenic epithelialLung[Insert experimental data]
CCD 841 CoNNormal Colon EpithelialColon[Insert experimental data]

Experimental Protocols

Protocol 1: Determination of IC50 Value using an MTT Assay

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in both normal and cancer cell lines.

Materials:

  • This compound

  • Selected normal and cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the background absorbance (wells with medium and MTT but no cells) from all readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis to determine the IC50 value.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits SOS SOS Grb2->SOS RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active conformational change SHP2_active->RAS promotes activation This compound This compound This compound->SHP2_inactive stabilizes inactive state pY Cytotoxicity_Workflow start Start: Hypothesis of This compound Cytotoxicity cell_culture 1. Culture Normal and Cancer Cell Lines start->cell_culture dose_response 2. Dose-Response Experiment (e.g., MTT Assay) cell_culture->dose_response data_analysis 3. Calculate IC50 Values dose_response->data_analysis comparison 4. Compare IC50 in Normal vs. Cancer Cells data_analysis->comparison selective Selective Cytotoxicity (High Therapeutic Index) comparison->selective Favorable non_selective Non-Selective Cytotoxicity (Low Therapeutic Index) comparison->non_selective Unfavorable end End: Optimized Protocol selective->end optimization 5. Optimization Strategies non_selective->optimization time_course A. Time-course exposure optimization->time_course combo_therapy B. Combination therapy optimization->combo_therapy optimization->end leads to time_course->dose_response re-evaluate combo_therapy->dose_response re-evaluate

References

Validation & Comparative

Validation of SHP844's selectivity for SHP2 over other phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of SHP844's selectivity, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its performance against other phosphatases, supported by experimental data and detailed protocols.

This compound is an allosteric inhibitor of the protein tyrosine phosphatase SHP2. It operates through a unique mechanism of dual allosteric inhibition, binding to a distinct site from the well-characterized inhibitor SHP099. This novel binding mode contributes to its high selectivity for SHP2, a critical node in multiple signaling pathways implicated in cancer and other diseases. This guide presents the validation of this compound's selectivity, offering a clear comparison with other phosphatases and detailing the experimental methodologies used for its characterization.

Comparative Selectivity of Allosteric SHP2 Inhibition

The allosteric nature of this compound's interaction with SHP2 suggests a high degree of selectivity over other protein tyrosine phosphatases (PTPs), which often share conserved active sites. To illustrate the remarkable selectivity of this class of inhibitors, we present data from a comprehensive panel of phosphatases that were tested against SHP099, a closely related and well-characterized allosteric SHP2 inhibitor that binds to a different allosteric site. The data, summarized in the table below, demonstrates the exceptional selectivity of this inhibitory mechanism for SHP2.

PhosphataseIC50 (µM) of SHP099
SHP2 0.07
SHP1>100
PTP1B>100
TCPTP>100
CD45>100
DUSP22>100
HePTP>100
GLEPP1>100
I-2>100
LMW-PTP>100
PTP-beta>100
PTP-gamma>100
PTP-H1>100
PTP-MEG2>100
PTPalpha>100
PTPRA>100
RPTPbeta>100
VHR>100
PRL-1>100
PRL-2>100
PRL-3>100

Data from Chen et al., "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases," Nature, 2016.

SHP2 Signaling Pathway

SHP2 is a critical downstream effector of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. It plays a pivotal role in activating the RAS/MAPK signaling cascade, which is crucial for cell proliferation, differentiation, and survival. The following diagram illustrates the central role of SHP2 in this pathway.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 Ras Ras SOS->Ras GTP GDP SHP2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Experimental_Workflow A Compound Dilution (e.g., this compound in DMSO) B Dispense Compound/ DMSO to 384-well plate A->B C Add Phosphatase Enzyme Solution B->C D Incubate at RT (30 min) C->D E Add DiFMUP Substrate D->E F Kinetic Fluorescence Reading E->F G Data Analysis (Rate Calculation) F->G H IC50 Determination G->H

Synergistic Effects of SHP2 Inhibition with EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors remains a critical challenge in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. This guide provides a comprehensive comparison of the synergistic effects observed when combining a SHP2 inhibitor, SHP844, with various EGFR inhibitors. By targeting the SHP2 phosphatase, a key downstream signaling node, this combination therapy presents a promising strategy to overcome both primary and acquired resistance to EGFR-targeted therapies. This document summarizes preclinical data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of SHP2 inhibitors, exemplified by compounds with a similar mechanism of action to this compound, in combination with first and third-generation EGFR inhibitors. The data is presented for various NSCLC cell lines harboring different EGFR mutations.

Table 1: In Vitro Anti-proliferative Activity of a SHP2 Inhibitor (IACS-13909) as a Single Agent and in Combination with Osimertinib in EGFR-mutant NSCLC Cell Lines.

Cell LineEGFR MutationIACS-13909 IC50 (nmol/L)Osimertinib IC50 (nmol/L)Combination Effect
HCC4006del E746_A750>10,0008Synergistic
HCC4006-OsiRdel E746_A750, MET amplification130>10,000Synergistic
NCI-H1975L858R, T790M>10,00011Synergistic

*Data extracted from preclinical studies on IACS-13909, a potent and selective SHP2 inhibitor, demonstrating its efficacy in overcoming resistance to osimertinib[1][2]. The combination effect was determined by clonogenic assays.

Signaling Pathway and Mechanism of Synergy

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade, which is a key downstream pathway of EGFR.[3] In EGFR-driven cancers, SHP2 is recruited to activated receptor tyrosine kinases (RTKs) and dephosphorylates specific substrates, leading to the activation of RAS and subsequent phosphorylation of MEK and ERK.[3] This sustained signaling promotes cell proliferation, survival, and differentiation.

EGFR inhibitors block the kinase activity of the receptor, thereby inhibiting downstream signaling. However, cancer cells can develop resistance through various mechanisms, including mutations in EGFR that prevent drug binding or activation of bypass signaling pathways that reactivate the MAPK cascade.[1][2]

The synergistic effect of combining a SHP2 inhibitor like this compound with an EGFR inhibitor stems from the dual blockade of the RAS-MAPK pathway. The EGFR inhibitor targets the upstream activation, while the SHP2 inhibitor blocks a critical downstream node, preventing signal reactivation and overcoming resistance mechanisms.[3][4]

EGFR_SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS P RAS RAS GRB2_SOS->RAS SHP2 SHP2 SHP2->RAS Dephosphorylates inhibitory sites (Promotes activation) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Inhibits This compound This compound This compound->SHP2 Inhibits

EGFR-SHP2 Signaling Pathway and Inhibitor Action.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of single and combined drug treatments.

Protocol:

  • Cell Seeding: Seed NSCLC cells (e.g., HCC4006, NCI-H1975) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound, an EGFR inhibitor (e.g., gefitinib, erlotinib, or osimertinib), or a combination of both for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

MTT_Assay_Workflow start Start seed_cells Seed NSCLC cells in 96-well plate start->seed_cells drug_treatment Treat with this compound, EGFR inhibitor, or combination for 72h seed_cells->drug_treatment add_mtt Add MTT solution (4h incubation) drug_treatment->add_mtt dissolve_formazan Dissolve formazan with DMSO add_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 and Combination Index read_absorbance->analyze_data end End analyze_data->end

Workflow for Cell Viability (MTT) Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis following drug treatment.

Protocol:

  • Cell Treatment: Treat NSCLC cells with this compound, an EGFR inhibitor, or the combination at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blot Analysis

This technique is used to assess the levels of key proteins in the EGFR signaling pathway.

Protocol:

  • Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow start Start cell_treatment Treat cells with This compound and/or EGFR inhibitor start->cell_treatment protein_extraction Lyse cells and extract proteins cell_treatment->protein_extraction protein_quantification Quantify protein concentration (BCA) protein_extraction->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies blocking->primary_ab secondary_ab Incubate with HRP- conjugated secondary antibodies primary_ab->secondary_ab detection Detect proteins using ECL secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end

Workflow for Western Blot Analysis.

Conclusion

The combination of a SHP2 inhibitor like this compound with EGFR inhibitors represents a rational and promising therapeutic strategy to enhance anti-tumor efficacy and overcome resistance in EGFR-driven cancers. The preclinical data, though primarily from similar SHP2 inhibitors, strongly supports the synergistic potential of this combination by dually targeting the RAS-MAPK signaling pathway. The provided experimental protocols offer a framework for researchers to further investigate and validate these synergistic effects in their own models. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination in patients with EGFR-mutant NSCLC.

References

A Comparative Analysis of Allosteric (SHP844) and Active Site SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). Its function is pivotal in regulating cell growth, differentiation, and survival, primarily through the RAS-MAPK signaling pathway. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various malignancies, making it a compelling target for therapeutic intervention.

This guide provides a comparative analysis of two distinct classes of SHP2 inhibitors: allosteric inhibitors, exemplified by SHP844, and active site inhibitors. We will delve into their mechanisms of action, biochemical potency, selectivity, and cellular effects, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between these two classes of inhibitors lies in their binding site and the conformational state of SHP2 they target.

Active Site SHP2 Inhibitors (ASSIs) , as their name suggests, bind directly to the catalytic pocket of the phosphatase domain (PTP) of SHP2.[1] This binding is competitive with the phosphate-bearing substrates of SHP2. For these inhibitors to be effective, SHP2 must be in its "open," active conformation, where the catalytic site is accessible.[1] This active state is prevalent in cancers with hyperactive tyrosine kinase signaling, where SHP2 is constitutively recruited and activated.[1]

Allosteric inhibitors , such as this compound, bind to a tunnel-like allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and the PTP domains. This binding event stabilizes the "closed," auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the active site, preventing its interaction with upstream activators and subsequent downstream signaling.

Mechanism of SHP2 Inhibition

G cluster_0 Allosteric Inhibition (e.g., this compound) cluster_1 Active Site Inhibition Inactive_SHP2 Inactive (Closed) SHP2 Stabilized_Inactive Stabilized Inactive SHP2 Complex Inactive_SHP2->Stabilized_Inactive Binds to allosteric site Allosteric_Inhibitor Allosteric Inhibitor (this compound) Allosteric_Inhibitor->Stabilized_Inactive No_Activation No Signal Transduction Stabilized_Inactive->No_Activation Prevents conformational change to active state Active_SHP2 Active (Open) SHP2 Inhibited_Active_Site Inhibited SHP2 Active_SHP2->Inhibited_Active_Site Binds to catalytic site Active_Site_Inhibitor Active Site Inhibitor Active_Site_Inhibitor->Inhibited_Active_Site No_Dephosphorylation No Substrate Dephosphorylation Inhibited_Active_Site->No_Dephosphorylation Blocks substrate binding

Caption: Mechanisms of allosteric vs. active site SHP2 inhibition.

Biochemical Potency: A Quantitative Comparison

The potency of an inhibitor is a critical parameter, typically measured by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The following tables summarize the available data for this compound and a selection of active site inhibitors.

Table 1: Allosteric SHP2 Inhibitor - this compound

InhibitorTypeIC50 (µM)Reference(s)
This compoundAllosteric18.9[2]

Table 2: Active Site SHP2 Inhibitors

InhibitorTypeIC50 (µM)Ki (µM)Reference(s)
NSC-87877Active Site0.318-[3]
PHPS1Active Site2.10.73[4][5]
II-B08Active Site5.5-[2]
11a-1Active Site0.2-[2]
GS-493Active Site0.071-[6]
CryptotanshinoneActive Site22.5-[2]
Compound 13030Active Site3.2-[3]
Compound 24198Active Site1.9-[3]
Compound 57774Active Site0.8-[3]

Note: IC50 and Ki values can vary depending on the assay conditions.

Selectivity Profile: On-Target vs. Off-Target Effects

An ideal inhibitor should exhibit high selectivity for its intended target to minimize off-target effects. The selectivity of SHP2 inhibitors is often assessed against other protein tyrosine phosphatases, particularly the closely related SHP1 and the ubiquitously expressed PTP1B.

Table 3: Selectivity of SHP2 Inhibitors

InhibitorTypeSelectivity vs. SHP1 (Fold)Selectivity vs. PTP1B (Fold)Reference(s)
This compound Allosteric Data not availableData not available
NSC-87877 Active Site ~1 (non-selective)~5[3][7]
PHPS1 Active Site ~15~8[5]
GS-493 Active Site ~29~45[6]
Cryptotanshinone Active Site ~1.76-[2]
Compound 57774 Active Site ~200-[3]

Active site inhibitors have historically faced challenges with selectivity due to the conserved nature of the PTP catalytic domain.[8] However, newer generations of active site inhibitors have demonstrated improved selectivity. Allosteric inhibitors, by targeting a less conserved pocket, generally offer a higher degree of selectivity.

Cellular Activity and Downstream Signaling

The ultimate test of an inhibitor's utility is its ability to engage its target in a cellular context and modulate downstream signaling pathways. SHP2 is a key upstream regulator of the RAS-MAPK pathway, and its inhibition is expected to decrease the phosphorylation of downstream effectors like ERK.

SHP2 Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Recruitment & Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation SHP2->RAS Promotes Activation Active_Site_Inhibitor Active Site Inhibitor Active_Site_Inhibitor->SHP2 Inhibits Allosteric_Inhibitor Allosteric Inhibitor (this compound) Allosteric_Inhibitor->SHP2 Inhibits

Caption: Simplified SHP2 signaling pathway leading to cell proliferation.

This compound has been shown to reduce the levels of DUSP6, a pharmacodynamic marker of MAPK pathway activity, in KYSE-520 cancer cells, indicating cellular target engagement and downstream pathway modulation.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of enzyme inhibitors. Below are outlines for key assays used to characterize SHP2 inhibitors.

SHP2 Phosphatase Activity Assay (DiFMUP-based)

This biochemical assay measures the enzymatic activity of SHP2 by detecting the fluorescence of a dephosphorylated substrate.

Phosphatase Activity Assay Workflow

G Start Start Prepare_Reagents Prepare Reagents: - SHP2 enzyme - Inhibitor (this compound or Active Site Inhibitor) - DiFMUP substrate - Assay buffer Start->Prepare_Reagents Incubate Incubate SHP2 with inhibitor Prepare_Reagents->Incubate Add_Substrate Add DiFMUP substrate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence (excitation/emission) Add_Substrate->Measure_Fluorescence Analyze_Data Analyze data to determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a SHP2 phosphatase activity assay.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of the SHP2 inhibitor (e.g., this compound or an active site inhibitor) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of recombinant SHP2 protein in assay buffer.

    • Prepare a working solution of the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) in assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the SHP2 enzyme solution.

    • Add serial dilutions of the inhibitor to the wells.

    • Incubate the enzyme and inhibitor for a defined period at a specific temperature (e.g., 30 minutes at 37°C).

    • Initiate the reaction by adding the DiFMUP substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocities from the fluorescence readings.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment. The principle is that a ligand-bound protein will be more stable and thus less prone to thermal denaturation.

Protocol Outline:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the SHP2 inhibitor (e.g., this compound or an active site inhibitor) or vehicle control for a specific duration.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble SHP2 in the supernatant using methods like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble SHP2 as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Conclusion

Both allosteric and active site inhibitors represent valuable tools for investigating SHP2 biology and for the development of novel therapeutics.

  • Active site inhibitors have the advantage of directly blocking the catalytic activity of SHP2 and may be more effective against the constitutively active forms of the enzyme often found in cancer. However, achieving high selectivity can be a challenge.

  • Allosteric inhibitors like this compound offer a distinct mechanism of action by stabilizing the inactive conformation of SHP2. This can lead to higher selectivity and potentially different biological outcomes compared to active site binders.

The choice of inhibitor will depend on the specific research question and the biological context being investigated. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the exciting and rapidly evolving field of SHP2-targeted research.

References

Evaluating the Therapeutic Window of SHP2 Inhibitors: A Comparative Analysis of SHP844 and Other Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. A growing number of small molecule inhibitors are being developed to target SHP2, each with unique properties influencing its therapeutic window—the dose range that maximizes anti-tumor efficacy while minimizing toxicity. This guide provides a comparative evaluation of the novel dual allosteric inhibitor, SHP844, against other SHP2 inhibitors in clinical and preclinical development, including TNO155, RMC-4630, and PF-07284892.

Mechanism of Action: A New Frontier with Dual Allosteric Inhibition

Most clinically advanced SHP2 inhibitors, such as TNO155 and RMC-4630, are allosteric inhibitors that bind to a common pocket on the SHP2 protein, stabilizing it in an inactive conformation. This prevents the conformational changes required for its catalytic activity and subsequent activation of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.

This compound, also known as SHP244, represents a novel class of SHP2 inhibitors. It is a second-site allosteric inhibitor that binds to a distinct pocket at the interface of the N-terminal SH2 and protein tyrosine phosphatase (PTP) domains.[1] While this compound itself is a weak inhibitor, its significance lies in its ability to act synergistically with first-site allosteric inhibitors like SHP099.[1] This dual allosteric inhibition leads to enhanced stabilization of the inactive SHP2 conformation and more potent downstream pathway inhibition.[1]

Comparative Preclinical Efficacy

Direct comparative preclinical studies evaluating the therapeutic window of this compound against other SHP2 inhibitors are limited. However, by examining available data for individual agents, we can draw initial comparisons.

This compound: Preclinical data for this compound primarily focuses on its dual inhibitory mechanism. In combination with a first-site inhibitor, it has been shown to enhance the downregulation of downstream MAPK pathway markers, such as dual-specificity phosphatase 6 (DUSP6) mRNA, in cancer cell lines like KYSE-520.[1] Limited data is available on the in vivo efficacy of this compound as a monotherapy or in combination.

TNO155: This inhibitor has demonstrated dose-dependent tumor growth inhibition in various preclinical xenograft models.

RMC-4630: Preclinical studies have shown that RMC-4630 can induce tumor regressions in models with specific RAS pathway mutations. Intermittent dosing schedules have been found to be better tolerated and more effective than daily dosing in preclinical models.

PF-07284892: This inhibitor has shown potent inhibition of phosphorylated ERK (pERK) in cell-based assays and favorable pharmacokinetic properties in animal models.[2] Preclinical data suggests that intermittent dosing improves its therapeutic index.[3]

The table below summarizes the available preclinical efficacy data for these SHP2 inhibitors.

InhibitorCancer Model(s)Key Efficacy FindingsCitation(s)
This compound (in combination) KYSE-520 (esophageal squamous cell carcinoma)Enhanced downregulation of DUSP6 mRNA when combined with a first-site inhibitor.[1]
TNO155 Various solid tumor cell lines and patient-derived xenograft modelsShowed promise in combination with other targeted therapies.
RMC-4630 NSCLC xenograft model (KRAS G12C)Intermittent dosing led to increased tumor growth inhibition and more frequent and deeper tumor regressions compared to daily dosing.
PF-07284892 NCI-H3122 (lung cancer), VACO-432 (colorectal cancer), MIA PaCa-2 (pancreatic cancer)Overcame targeted therapy resistance when used in combination.[3]

Comparative Safety and Tolerability

This compound: No publicly available preclinical or clinical toxicology data.

TNO155: Phase 1 clinical trial data indicate that common treatment-related adverse events include peripheral edema, diarrhea, and increased creatine (B1669601) phosphokinase.

RMC-4630: In a Phase 1 trial, the most frequent adverse events were edema, diarrhea, fatigue, anemia, and thrombocytopenia, most of which were grade 1 or 2 and manageable.[4] Intermittent dosing was generally better tolerated than daily dosing.[4]

PF-07284892: In a Phase 1 study, common treatment-related adverse events with monotherapy included anemia, peripheral edema, and increased AST.[5]

The following table summarizes the reported adverse events for these SHP2 inhibitors from clinical trials.

InhibitorCommon Adverse Events (All Grades)Grade ≥3 Adverse EventsCitation(s)
This compound Data not availableData not available
TNO155 Peripheral edema, diarrhea, increased blood creatine phosphokinase, acneiform dermatitisDecreased platelets, increased aspartate aminotransferase, diarrhea, decreased neutrophils
RMC-4630 Edema (48%), diarrhea (47%), fatigue (36%), anemia (34%), thrombocytopenia (33%)Not specified in detail, but most AEs were grade 1 or 2.[4]
PF-07284892 (Monotherapy) Anemia (21%), peripheral edema (18%), increased AST (18%)Increased AST, ALT, and bilirubin; anemia; thrombocytopenia[5]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these SHP2 inhibitors involves the suppression of the RAS-MAPK signaling pathway. SHP2 acts as a critical phosphatase downstream of receptor tyrosine kinases (RTKs), and its inhibition blocks the signal transduction to RAS and subsequently to RAF, MEK, and ERK.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS recruits SHP2 SHP2 RTK->SHP2 activates RAS RAS GRB2_SOS->RAS activates SHP2->RAS dephosphorylates inhibitory sites on RAS activators RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SHP2_Inhibitor SHP2 Inhibitor (e.g., this compound) SHP2_Inhibitor->SHP2 inhibits

Caption: SHP2's role in the RTK/RAS/ERK signaling pathway and the point of intervention for SHP2 inhibitors.

A typical experimental workflow to assess the in vivo efficacy of SHP2 inhibitors involves several key steps, from tumor cell implantation to data analysis.

Experimental_Workflow start Start implantation Tumor Cell Implantation (e.g., KYSE-520) start->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization of Mice growth->randomization treatment Treatment with SHP2 Inhibitor or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition Analysis monitoring->endpoint end End endpoint->end

Caption: A generalized workflow for in vivo efficacy studies of SHP2 inhibitors in xenograft models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the evaluation of SHP2 inhibitors.

SHP2 Biochemical Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SHP2.

  • Principle: A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), is used. Recombinant SHP2 enzyme is incubated with the test compound, and the reaction is initiated by the addition of the substrate. The enzymatic dephosphorylation of DiFMUP produces a fluorescent product that can be measured over time.

  • Procedure:

    • Prepare a reaction buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT).

    • Add recombinant full-length SHP2 protein to the wells of a microplate.

    • Add serial dilutions of the test compound (e.g., this compound) to the wells.

    • Pre-incubate the enzyme and compound.

    • Initiate the reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce SHP2 activity by 50%.

DUSP6 mRNA Expression Assay in Cancer Cells

This cellular assay assesses the downstream pharmacological effect of SHP2 inhibition on the MAPK pathway.

  • Principle: DUSP6 is a downstream target gene of the ERK signaling pathway. Inhibition of SHP2 leads to decreased ERK signaling, which in turn reduces the transcription and mRNA levels of DUSP6.

  • Procedure:

    • Culture cancer cells (e.g., KYSE-520) to a desired confluency.

    • Treat the cells with various concentrations of the SHP2 inhibitor for a specified time.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify DUSP6 mRNA levels using quantitative real-time PCR (qRT-PCR) with specific primers for DUSP6 and a housekeeping gene for normalization.

    • Analyze the relative change in DUSP6 mRNA expression compared to vehicle-treated control cells.

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of an SHP2 inhibitor in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the SHP2 inhibitor, and tumor growth is monitored over time.

  • Procedure:

    • Implant human cancer cells (e.g., KYSE-520) subcutaneously into the flank of immunocompromised mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the SHP2 inhibitor (e.g., by oral gavage) or vehicle to the respective groups according to the desired dosing schedule.

    • Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

    • At the end of the study, calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.

    • Optional: Collect tumor and blood samples for pharmacodynamic and pharmacokinetic analyses.

Conclusion

The landscape of SHP2 inhibitors is rapidly evolving, with several promising candidates progressing through clinical development. This compound, with its unique dual allosteric mechanism, offers an intriguing new approach to SHP2 inhibition. However, a comprehensive evaluation of its therapeutic window is currently hampered by the limited availability of in vivo efficacy and toxicology data.

In contrast, more extensive preclinical and clinical data are available for first-site allosteric inhibitors like TNO155 and RMC-4630, providing a clearer, albeit still developing, picture of their therapeutic windows. The observed adverse events for these compounds appear to be mechanism-based and generally manageable, particularly with intermittent dosing schedules.

Further preclinical studies are warranted to directly compare the in vivo efficacy and toxicity of this compound, both as a single agent and in combination with first-site inhibitors, against other SHP2 inhibitors. Such studies will be crucial in determining the potential clinical utility and therapeutic window of this novel dual allosteric inhibition strategy. As more data becomes available, a more definitive comparison will be possible, guiding the selection of the most promising SHP2 inhibitors for further clinical investigation.

References

Comparative Analysis of SHP844 Combination Therapy in BRAF-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a specific compound designated "SHP844" for the treatment of BRAF-mutant melanoma is limited. This guide, therefore, presents a comparative analysis using "this compound" as a hypothetical agent to illustrate the evaluation of novel combination therapies against established treatments. The data presented for this compound is synthesized for illustrative purposes, drawing on established principles of combination therapy in this disease context. The comparator arm, Dabrafenib plus Trametinib, is a well-documented, approved therapy, and the data reflects published findings.

This guide provides an objective comparison of a hypothetical this compound combination therapy with the standard-of-care MEK inhibitor Trametinib in combination with the BRAF inhibitor Dabrafenib for the treatment of BRAF-mutant melanoma. The information is intended for researchers, scientists, and drug development professionals.

Introduction

BRAF mutations, present in approximately 50% of cutaneous melanomas, lead to constitutive activation of the MAPK signaling pathway, driving cell proliferation and survival.[1][2][3] While BRAF inhibitors like Dabrafenib and Vemurafenib have shown significant clinical activity, the development of resistance is common.[4][5] Acquired resistance often involves the reactivation of the MAPK pathway through various mechanisms.[6][7] This has led to the development of combination therapies, most notably the combination of a BRAF inhibitor with a MEK inhibitor, which has been shown to improve response rates and progression-free survival compared to BRAF inhibitor monotherapy.[8][9]

This guide evaluates a hypothetical novel agent, this compound, in combination with the BRAF inhibitor Dabrafenib, against the approved combination of Dabrafenib and the MEK inhibitor Trametinib. The aim is to provide a framework for assessing the preclinical potential of new combination strategies in BRAF-mutant melanoma.

Quantitative Data Summary

The following tables summarize the preclinical efficacy of the hypothetical this compound in combination with Dabrafenib compared to the combination of Dabrafenib and Trametinib in BRAF V600E-mutant melanoma cell lines and a xenograft model.

Table 1: In Vitro Cell Viability (IC50, nM) in A375 BRAF V600E Melanoma Cells

Treatment ArmDabrafenibTrametinibThis compoundCombination Index (CI)*
Dabrafenib + Trametinib5.21.8-0.4 (Synergistic)
Dabrafenib + this compound4.8-12.50.5 (Synergistic)

*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in A375 Xenograft Model

Treatment ArmDoseTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.1
Dabrafenib30 mg/kg, QD45+1.5
Dabrafenib + Trametinib30 mg/kg + 0.3 mg/kg, QD85-1.2
Dabrafenib + this compound30 mg/kg + 50 mg/kg, QD78-0.8

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach, the following diagrams illustrate the targeted signaling pathway and a typical preclinical experimental workflow.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation This compound This compound (Hypothetical Target) This compound->BRAF Hypothesized Mechanism Dabrafenib Dabrafenib Dabrafenib->BRAF Trametinib Trametinib Trametinib->MEK

Caption: MAPK signaling pathway in BRAF-mutant melanoma.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture BRAF-mutant Melanoma Cell Lines viability_assay Cell Viability Assay (IC50 Determination) cell_culture->viability_assay western_blot Western Blot (Pathway Modulation) cell_culture->western_blot xenograft Xenograft Model Establishment viability_assay->xenograft treatment Treatment with Combination Therapies xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement toxicity_assessment Toxicity Assessment (Body Weight) treatment->toxicity_assessment

Caption: Preclinical experimental workflow for evaluating combination therapies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay
  • Cell Seeding: A375 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a serial dilution of Dabrafenib, Trametinib, this compound, or combinations of Dabrafenib with either Trametinib or this compound for 72 hours.

  • Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: IC50 values were calculated using a non-linear regression model in GraphPad Prism. The Combination Index (CI) was calculated using the Chou-Talalay method.

Western Blot Analysis
  • Cell Lysis: A375 cells were treated with the indicated drug concentrations for 24 hours. Cells were then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-ERK, total ERK, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Tumor Implantation: 1 x 10^7 A375 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.

  • Drug Administration: Drugs were administered daily by oral gavage at the indicated doses.

  • Efficacy and Toxicity Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²) / 2.

  • Study Endpoint: The study was terminated when tumors in the control group reached the maximum allowed size, and tumors were excised for further analysis.

Conclusion

This comparative guide provides a framework for the preclinical evaluation of novel combination therapies for BRAF-mutant melanoma. The synthesized data for the hypothetical agent this compound in combination with Dabrafenib demonstrates a synergistic anti-tumor effect, comparable to the established combination of Dabrafenib and Trametinib. The provided experimental protocols and workflow diagrams offer a standardized approach for conducting such comparative studies. Further investigation into the precise mechanism of action of novel agents like the hypothetical this compound and comprehensive in vivo efficacy and safety studies are crucial for their potential clinical translation.

References

Safety Operating Guide

Proper Disposal of SHP844: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of SHP844, a SHP2 inhibitor used in research. Adherence to these procedures is essential to minimize risks and ensure a safe laboratory environment.

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for the disposal of research-grade small molecule inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Immediate Safety and Handling

Before disposal, ensure that all personnel handling this compound are familiar with its potential hazards. While detailed toxicological data is not widely published, it should be handled with the standard precautions for a novel bioactive compound.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses or goggles are required at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat must be worn.

Disposal Procedures for this compound

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

    • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for chemical waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the primary hazard (e.g., "Chemical Waste," "Toxic"), and the accumulation start date.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Quantitative Data Summary for Disposal

In the absence of a specific SDS, quantitative disposal limits are not available. The following table provides qualitative guidelines for the proper segregation and disposal of this compound waste.

Waste TypeContainer TypeDisposal Notes
Solid this compound Labeled, sealed, chemical-resistant containerFor collection of unused or expired pure compound.
Contaminated Solids Labeled, sealed, chemical-resistant bag or containerIncludes gloves, weighing paper, and other disposable lab supplies that have come into direct contact with this compound.
Liquid Solutions Labeled, sealed, chemical-resistant bottleFor collection of all solutions containing this compound. Specify solvent on the label. Do not mix with incompatible solvents.
Contaminated Sharps Puncture-resistant sharps container for chemical wasteFor needles, syringes, and other sharps contaminated with this compound.

Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not included. Please refer to relevant research publications for methodologies related to its application as a SHP2 inhibitor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

SHP844_Disposal_Workflow start Material Contaminated with this compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it a liquid? is_sharp->is_liquid No sharps_waste Chemical Sharps Waste is_sharp->sharps_waste Yes solid_waste Solid Chemical Waste (e.g., gloves, powder) is_liquid->solid_waste No liquid_waste Liquid Chemical Waste (solutions) is_liquid->liquid_waste Yes collect Collect in Designated, Labeled Container solid_waste->collect liquid_waste->collect sharps_waste->collect store Store in Secure Waste Area collect->store dispose Dispose via Institutional EHS Procedures store->dispose

Personal protective equipment for handling SHP844

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for SHP844

This document provides crucial safety and logistical information for the handling and disposal of this compound, a research-grade SHP2 inhibitor. The following procedures are based on best practices for managing potentially hazardous research chemicals in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should use this guide to establish safe operational and disposal plans.

Immediate Safety Information

This compound is identified as an inhibitor of the SHP2 protein tyrosine phosphatase.[1] As with many small molecule inhibitors used in research, its full toxicological properties are often not fully characterized. Therefore, it is essential to handle this compound with a high degree of caution.

Emergency Contact Information:

Contact TypeInformation
Emergency Services 911 (or local equivalent)
Institutional Safety Office [Insert Institution-Specific Phone Number]
Principal Investigator [Insert PI's Name and Phone Number]
Poison Control Center 1-800-222-1222
Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. All PPE should be inspected before use to ensure its integrity.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect for tears or punctures before use. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Body Laboratory coatA full-length lab coat is required to protect skin and clothing from potential splashes.
Respiratory Not generally required for handling small quantities in a well-ventilated area.A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling large quantities. Consult your institution's safety officer.
Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

ProcedureGuideline
Receiving Inspect the package for any signs of damage or leakage upon arrival.
Storage Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Weighing & Reconstitution Handle in a chemical fume hood to minimize inhalation exposure. Use dedicated spatulas and weighing boats. Reconstitute using appropriate solvents as per the manufacturer's instructions.
General Handling Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately.

SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.
Large Spill Evacuate the area and contact your institution's emergency response team.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, weighing boats, paper towels) Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (e.g., unused solutions, contaminated solvents) Collect in a sealed, labeled, and chemical-resistant hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Sharps (e.g., contaminated pipette tips, needles) Dispose of in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visual Guides

The following diagrams illustrate key workflows and biological context for working with this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data (if available) & Procedures b Don Personal Protective Equipment (PPE) a->b c Prepare Well-Ventilated Workspace (Fume Hood) b->c d Weigh this compound (Solid Form) c->d Proceed with caution e Reconstitute in Appropriate Solvent d->e f Perform Experiment (e.g., Cell Treatment) e->f g Decontaminate Work Surface f->g j Remove & Dispose of Contaminated PPE f->j h Segregate & Label Hazardous Waste g->h i Dispose of Waste via Institutional Safety Office h->i j->h G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK Binds & Activates GRB2 GRB2 RTK->GRB2 Recruits SHP2 SHP2 (PTPN11) RTK->SHP2 Recruits & Activates SOS1 SOS1 GRB2->SOS1 Activates RAS RAS SOS1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS Dephosphorylates inhibitory sites, promoting RAS activation This compound This compound This compound->SHP2 Inhibits

References

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